3-(3-Methylpiperidin-1-yl)propan-1-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(3-methylpiperidin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9-4-2-6-11(8-9)7-3-5-10/h9H,2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIQUBKLXXCKLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275015 | |
| Record name | 3-(3-methylpiperidin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25560-00-3, 14156-91-3 | |
| Record name | 3-(2-Methyl-1-piperidyl)propylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025560003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-methylpiperidin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-methylpiperidin-1-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(3-Methylpiperidin-1-yl)propan-1-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-Methylpiperidin-1-yl)propan-1-amine, a piperidine derivative of interest in chemical synthesis and potentially in drug discovery. This document consolidates available data on its chemical and physical properties, safety and handling, and its known applications. While detailed experimental protocols for its synthesis and specific biological activity data are not extensively available in peer-reviewed literature, this guide presents the currently accessible information to serve as a foundational resource for researchers.
Chemical Identity and Properties
This compound is a diamine compound featuring a 3-methylpiperidine ring linked to a propan-1-amine tail. Its chemical structure and properties are summarized below.
Table 1: Chemical Identifiers and Physicochemical Properties [1]
| Property | Value | Source |
| CAS Number | 25560-00-3, 14156-91-3 | PubChem |
| Molecular Formula | C₉H₂₀N₂ | PubChem |
| Molecular Weight | 156.27 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| SMILES | CC1CCCN(C1)CCCN | PubChem |
| InChI | InChI=1S/C9H20N2/c1-9-4-2-6-11(8-9)7-3-5-10/h9H,2-8,10H2,1H3 | PubChem |
| Boiling Point | 220.2°C at 760 mmHg | MySkinRecipes |
Synthesis and Manufacturing
A patent (WO2011/119114) describes the use of 1-(3-aminopropyl)-2-pipecoline (an isomer of the target compound) in a subsequent reaction, suggesting its availability as a chemical intermediate. The synthesis of such compounds can generally be conceptualized through the following workflow.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Methylpiperidin-1-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Methylpiperidin-1-yl)propan-1-amine is a diamine compound featuring a piperidine ring, a common scaffold in medicinal chemistry. The physicochemical properties of such molecules are fundamental to understanding their behavior in biological systems, influencing everything from solubility and absorption to receptor binding and metabolic stability. This guide provides a summary of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for these characterizations.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, compiled from various chemical databases and suppliers. It should be noted that some of these values are predicted and may not have been experimentally verified.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 1-(3-Aminopropyl)-3-methylpiperidine | PubChem[1] |
| CAS Number | 14156-91-3, 25560-00-3 (isomer) | PubChem[1] |
| Molecular Formula | C₉H₂₀N₂ | PubChem[1] |
| Molecular Weight | 156.27 g/mol | PubChem[1] |
| Melting Point | 99-102 °C | ChemicalBook |
| Boiling Point | 110-112 °C (at 27 Torr) | ChemicalBook |
| Density | 0.891 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 10.44 ± 0.10 (Predicted) | ChemicalBook |
| LogP | 1.84780 (for 2-methyl isomer) | Kuujia |
Experimental Protocols for Physicochemical Characterization
This section outlines detailed, standard methodologies for the experimental determination of the core physicochemical properties of amine-containing compounds like this compound.
Melting Point Determination
The melting point is a critical indicator of a solid compound's purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10-20 °C/minute) for a preliminary determination. For an accurate measurement, the determination is repeated with a fresh sample, and the temperature is raised slowly (1-2 °C/minute) as it approaches the approximate melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.
Boiling Point Determination
The boiling point provides information about the volatility of a liquid compound.
Methodology: Micro Boiling Point Determination (Thiele Tube Method)
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end downwards.
-
Apparatus: A Thiele tube filled with a high-boiling point oil (e.g., mineral oil) and a thermometer are used. The test tube assembly is attached to the thermometer.
-
Procedure: The Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed.
-
Data Recording: The liquid will begin to cool and contract. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.
pKa Determination
The pKa value is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at different pH values.
Methodology: Potentiometric Titration
-
Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent (typically water or a water-methanol mixture for compounds with low water solubility) to a known concentration (e.g., 0.01 M).
-
Apparatus: A calibrated pH meter with a combination pH electrode and a burette are used. The titration is performed in a jacketed beaker to maintain a constant temperature.
-
Procedure: The solution is stirred, and an initial pH reading is taken. A standard solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded. The titration is continued until the pH change becomes minimal.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For a diamine, two equivalence points and thus two pKa values may be observed.
LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its pharmacokinetic properties.
Methodology: Shake-Flask Method
-
System Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Sample Preparation: A known concentration of the compound is prepared in one of the phases (e.g., the aqueous phase).
-
Procedure: A measured volume of the compound solution is mixed with a measured volume of the other phase in a separatory funnel. The funnel is shaken gently for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases. The mixture is then allowed to stand until the two phases have completely separated.
-
Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of a novel chemical entity like this compound.
Caption: Workflow for Physicochemical Characterization.
Conclusion
The physicochemical properties of this compound presented in this guide provide a foundational understanding of this molecule for researchers in drug discovery and development. The outlined experimental protocols offer standardized methods for the in-house determination and verification of these critical parameters. While the biological activity of this specific compound remains to be elucidated, its structural motifs suggest potential for biological interactions, warranting further investigation. The systematic characterization of its physicochemical properties is the first essential step in such exploratory research.
References
Technical Data Sheet: 3-(3-Methylpiperidin-1-yl)propan-1-amine
Audience: Researchers, scientists, and drug development professionals.
This document provides a concise technical overview of the chemical compound 3-(3-Methylpiperidin-1-yl)propan-1-amine, focusing on its fundamental physicochemical properties.
Chemical Identity and Molecular Weight
The compound this compound is a substituted piperidine derivative. Its key identifiers and molecular properties are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₉H₂₀N₂ | PubChem[1] |
| Molecular Weight | 156.27 g/mol | PubChem[1] |
| CAS Number | 25560-00-3 | PubChem[1] |
| InChI Key | ADIQUBKLXXCKLT-UHFFFAOYSA-N | PubChem[1] |
Logical Relationship of Chemical Structure to Properties
The molecular weight of a compound is a direct function of its atomic composition, as dictated by its molecular formula. The workflow for determining this fundamental property is straightforward.
Caption: Workflow for calculating molecular weight from chemical structure.
Experimental Protocols
As the molecular weight is a computed property based on the established atomic weights of the constituent elements, a specific experimental protocol for its determination is generally not required. It is calculated from the molecular formula, which is confirmed through standard analytical techniques such as:
-
Mass Spectrometry (MS): To determine the mass-to-charge ratio of the molecule, confirming its molecular mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure and confirm the number and types of atoms (¹H NMR, ¹³C NMR).
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, which verifies the empirical and molecular formula.
A detailed experimental protocol for these well-established techniques is beyond the scope of this document. Researchers should refer to standard laboratory operating procedures for these analytical methods.
Safety and Hazard Information
It is important to note that aggregated GHS information indicates that this compound is classified as a substance that causes severe skin burns and eye damage.[1] Appropriate personal protective equipment and handling procedures should be used when working with this compound.
References
3-(3-Methylpiperidin-1-yl)propan-1-amine literature review
An In-depth Review for Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of 3-(3-Methylpiperidin-1-yl)propan-1-amine, a diamine building block of increasing interest in medicinal chemistry. While direct literature on this specific molecule is limited, this document consolidates available physicochemical data and outlines its primary potential application as a bifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed, plausible synthetic protocols are presented based on established chemical principles for analogous structures. This guide serves as a foundational resource for researchers and scientists engaged in the design and synthesis of novel therapeutics.
Chemical Identity and Physicochemical Properties
This compound is a saturated heterocyclic compound containing both a secondary and a primary amine. Its identity is well-established through various chemical databases.[1] The key properties are summarized below.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 14156-91-3 | MOLBASE[2] |
| Molecular Formula | C₉H₂₀N₂ | PubChem[1] |
| Molecular Weight | 156.27 g/mol | PubChem[1] |
| Canonical SMILES | CC1CCCN(C1)CCCN | PubChem[1] |
| Melting Point | 99-102 °C | ChemicalBook |
| Boiling Point | 110-112 °C (at 27 Torr) | ChemicalBook |
| Predicted pKa | 10.44 ± 0.10 | ChemicalBook |
| Predicted Density | 0.891 ± 0.06 g/cm³ | ChemicalBook |
Plausible Synthetic Routes and Experimental Protocols
Proposed Synthesis via Reductive Amination
This approach involves two main stages: the coupling of 3-methylpiperidine with a protected aminopropanal derivative and the subsequent removal of the protecting group to yield the final product.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative procedure based on standard reductive amination methodologies.
Stage 1: Synthesis of tert-butyl (3-(3-methylpiperidin-1-yl)propyl)carbamate
-
To a stirred solution of 3-methylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) under an inert atmosphere (N₂ or Ar), add N-Boc-3-aminopropanal (1.05 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes. Caution: The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected amine. The product can be purified by flash chromatography if necessary.
Stage 2: Synthesis of this compound (Deprotection)
-
Dissolve the crude tert-butyl (3-(3-methylpiperidin-1-yl)propyl)carbamate from Stage 1 in DCM (~0.5 M).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the removal of the Boc group by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in water and basify to a pH > 12 by the careful addition of a 2M sodium hydroxide (NaOH) solution.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude final product.
-
Purify the product by vacuum distillation or flash column chromatography to obtain this compound as a pure substance.
Biological Context and Potential Applications
While no specific biological activity has been directly ascribed to this compound in the public literature, its structure is highly indicative of its utility as a chemical tool in drug discovery, particularly as a linker for PROTACs. Structurally similar diamines are frequently employed for this purpose.
Role as a PROTAC Linker
PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.
This compound represents a versatile linker scaffold. The primary amine provides a reactive handle for conjugation to the E3 ligase ligand (often via amide bond formation), while the tertiary amine of the piperidine ring can be incorporated into the structure that ultimately connects to the target protein ligand. The length and flexibility of the propyl-piperidine structure are key determinants of the ternary complex stability between the target protein, the PROTAC, and the E3 ligase, which is critical for efficient degradation.
Conclusion
This compound is a valuable, albeit under-documented, chemical building block. The physicochemical data available provides a solid foundation for its use in synthesis. Based on extensive precedent with structurally related molecules, its most promising application lies in the construction of PROTAC linkers, a rapidly advancing field in therapeutic development. The synthetic workflows and protocols detailed in this guide, while based on established chemical principles rather than direct literature, provide a robust starting point for researchers aiming to incorporate this versatile scaffold into their drug discovery programs. Further investigation into its use in patent literature may reveal more specific applications and optimized synthetic methodologies.[1][3]
References
Safety and Hazards of 3-(3-Methylpiperidin-1-yl)propan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals. The information herein is compiled from publicly available sources and is not exhaustive. A comprehensive risk assessment should be conducted before handling this chemical. Always consult the specific Safety Data Sheet (SDS) provided by the supplier.
Executive Summary
3-(3-Methylpiperidin-1-yl)propan-1-amine is a substituted piperidine derivative with limited publicly available safety and toxicological data. The primary and most significant hazard identified is its corrosive nature. According to the aggregated GHS information from the ECHA C&L Inventory, it is classified as causing severe skin burns and eye damage.[1] This guide provides a summary of the known hazards, general protocols for safe handling of corrosive amines, and an overview of the mechanism of amine-induced corrosion. Due to the lack of specific toxicological studies, extreme caution is advised when handling this compound.
Hazard Identification and Classification
The primary hazard associated with this compound is its corrosivity. The Globally Harmonized System (GHS) classification, as reported by the European Chemicals Agency (ECHA), is summarized below.[1]
| Hazard Class | Category | GHS Code | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314 | Causes severe skin burns and eye damage[1] |
Signal Word: Danger[1]
Precautionary Statements: A comprehensive list of precautionary statements can be found in the ECHA C&L Inventory summary and includes recommendations for prevention, response, storage, and disposal.[1]
Physicochemical and Toxicological Data
There is a significant lack of publicly available quantitative toxicological and physicochemical data for this compound. No LD50, flash point, or other specific safety-related experimental values for this compound were found in the public domain.
Experimental Protocols: Safe Handling of Corrosive Amines
Given the classification of this compound as a corrosive substance, the following general experimental protocols for handling corrosive amines should be strictly followed. These protocols are based on established safety guidelines for this class of chemicals.
4.1 Risk Assessment and Preparation:
-
Conduct a thorough risk assessment for any procedure involving this compound.[2]
-
Consult the Safety Data Sheet (SDS) provided by the supplier for specific handling information.[2]
-
Ensure all personnel are trained on the hazards of corrosive amines and the established emergency procedures.[2][3]
-
Verify the location and functionality of emergency equipment, including safety showers and eyewash stations, before beginning work.[3]
4.2 Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical splash goggles and a face shield.[2][3]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. Additional protective clothing, such as an apron or oversleeves, is recommended where splashing is possible.[2][3]
-
Respiratory Protection: Use in a properly functioning chemical fume hood to avoid inhalation of vapors.[3]
4.3 Handling and Storage:
-
Handling:
-
Storage:
4.4 Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Visualized Workflows and Mechanisms
5.1 General Workflow for Handling Corrosive Amines
Caption: A logical workflow for the safe handling of corrosive amines.
5.2 General Mechanism of Amine Corrosivity on Skin
Caption: Simplified mechanism of corrosive amine action on skin tissue.
Conclusion
References
An In-depth Technical Guide to the Solubility of 3-(3-Methylpiperidin-1-yl)propan-1-amine in Organic Solvents
Introduction
Predicted Solubility Profile
The solubility of 3-(3-Methylpiperidin-1-yl)propan-1-amine can be predicted based on the principle of "like dissolves like".[2] The molecule possesses both polar (primary amine, tertiary amine) and non-polar (alkyl chain, piperidine ring) regions, suggesting a versatile solubility profile.
The following table summarizes the predicted solubility of this compound in a range of common organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Protic Polar | Methanol, Ethanol, Isopropanol | High to Miscible | The primary and tertiary amine groups can act as hydrogen bond acceptors, leading to strong interactions with protic solvents.[4][6] |
| Aprotic Polar | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions are expected between the polar N-H and C-N bonds of the amine and the polar functional groups of these solvents.[6] |
| Halogenated | Dichloromethane, Chloroform | Moderate to High | The compound's overall polarity should allow for good miscibility with these moderately polar solvents.[5] |
| Aromatic | Toluene, Benzene | Moderate | The non-polar piperidine ring and alkyl groups are compatible with aromatic solvents, though the polar amine groups may limit miscibility.[1] |
| Non-polar | Hexane, Heptane, Cyclohexane | Low | The significant polarity from the two amine groups will likely result in poor solubility in highly non-polar, aliphatic solvents.[5] |
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[2][7] This is because the additional thermal energy helps overcome the intermolecular forces within the solute's crystal lattice.[8]
-
Solvent Polarity: As detailed in the table above, the polarity of the solvent is a primary determinant of solubility, based on the "like dissolves like" principle.[7]
-
Molecular Size: Larger molecules generally have lower solubility than smaller, similar molecules because more energy is required for the solvent to create a cavity to accommodate them.[8]
-
pH (in aqueous or protic systems): As a basic compound, this compound can be protonated by acids to form a salt. These resulting ammonium salts are typically much more soluble in polar solvents, particularly water, than the neutral amine.[3]
Experimental Protocol for Solubility Determination: Equilibrium Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[6] It measures the concentration of a solute in a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved compound.
4.1 Materials and Equipment
-
This compound (pure sample)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.
4.2 Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial. The key is to ensure undissolved compound remains visible, confirming saturation.
-
Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a constant temperature shaker (e.g., set to 25 °C) and agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved.
-
Phase Separation: After the equilibration period, let the vial stand at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.
Visualizations
The following diagrams illustrate the logical workflow for solubility determination and the relationship between solvent properties and the predicted solubility of the target compound.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Caption: Predicted Solubility based on Solvent Polarity.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. byjus.com [byjus.com]
- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]
Spectroscopic Profile of 3-(3-Methylpiperidin-1-yl)propan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 3-(3-Methylpiperidin-1-yl)propan-1-amine. Due to the limited availability of experimentally-derived public data for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural components and established spectroscopic principles. This guide also outlines standard experimental protocols for the acquisition of such data and includes a visual workflow for spectroscopic analysis.
Introduction
This compound is a diamine containing a substituted piperidine ring and a primary alkylamine chain. Molecules of this class are of interest in medicinal chemistry and drug development due to their potential as scaffolds and intermediates in the synthesis of more complex pharmacologically active agents. A thorough understanding of the spectroscopic characteristics of this compound is essential for its identification, characterization, and quality control in research and development settings.
It is important to note that a degree of ambiguity exists in public databases regarding the CAS number for this compound, with CAS 25560-00-3 sometimes being associated with the 2-methylpiperidine isomer. Researchers should exercise caution and confirm the identity of their materials through analytical means.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral properties of 3-methylpiperidine, n-propylamine, and related aliphatic amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.70 | t | 2H | H-1' (CH₂-NH₂) |
| ~2.40 | t | 2H | H-3' (Piperidine-CH₂) |
| ~2.80 & ~1.90 | m | 2H | H-2 (Piperidine, axial & equatorial) |
| ~1.70 - 1.50 | m | 5H | H-3, H-4, H-5 (Piperidine ring protons) |
| ~2.90 & ~2.00 | m | 2H | H-6 (Piperidine, axial & equatorial) |
| ~1.60 | m | 2H | H-2' (CH₂-CH₂-CH₂) |
| ~1.30 | s (broad) | 2H | NH₂ |
| ~0.85 | d | 3H | CH₃ |
2.1.2. Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~60-55 | C-2, C-6 (Piperidine) |
| ~55-50 | C-3' (Piperidine-CH₂) |
| ~42-38 | C-1' (CH₂-NH₂) |
| ~35-30 | C-4 (Piperidine) |
| ~30-25 | C-3 (Piperidine) |
| ~25-20 | C-5 (Piperidine) |
| ~25-20 | C-2' (CH₂-CH₂-CH₂) |
| ~20-15 | CH₃ |
Infrared (IR) Spectroscopy
Primary amines exhibit characteristic N-H stretching and bending vibrations.[1][2][3][4] The aliphatic C-N bond also shows a stretching absorption.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380 - 3300 | Medium | Asymmetric N-H stretch (primary amine) |
| 3310 - 3250 | Medium | Symmetric N-H stretch (primary amine) |
| 2950 - 2850 | Strong | C-H stretch (aliphatic) |
| 1650 - 1580 | Medium | N-H bend (scissoring, primary amine) |
| 1250 - 1020 | Medium | C-N stretch (aliphatic amine) |
| 910 - 665 | Broad, Strong | N-H wag (primary amine) |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (156.27 g/mol ).[5] The fragmentation pattern will likely be dominated by alpha-cleavage, a characteristic fragmentation of amines.[6][7]
| m/z | Proposed Fragment |
| 156 | [M]⁺ (Molecular Ion) |
| 141 | [M - CH₃]⁺ |
| 127 | [M - C₂H₅]⁺ (from propyl chain) |
| 98 | [M - C₃H₇N]⁺ (cleavage of the propanamine chain) |
| 84 | [Piperidine ring fragment]⁺ |
| 70 | [Propylamine fragment]⁺ |
| 56 | [Piperidine ring fragment]⁺ |
| 30 | [CH₂NH₂]⁺ (base peak from alpha-cleavage) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a spectral width of approximately 12 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Signal averaging of 16-64 scans is typically sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.
-
Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
-
IR Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small drop of the neat liquid sample directly onto the ATR crystal. For a KBr pellet (if the sample is a salt), mix a small amount of the solid with dry KBr powder and press into a transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Perform a background scan of the empty ATR crystal or a blank KBr pellet before acquiring the sample spectrum.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
-
Acquisition (EI-MS):
-
If using Gas Chromatography-Mass Spectrometry (GC-MS), inject a dilute solution onto a suitable GC column to separate the analyte before it enters the EI source.
-
Acquire the mass spectrum over a mass range of m/z 30-300.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic profile of this compound. The provided NMR, IR, and MS data, along with the generalized experimental protocols, offer a valuable resource for researchers working with this compound. It is recommended that experimental data be acquired and compared with these predictions for definitive structural confirmation. The ambiguity surrounding the CAS number for this compound underscores the importance of rigorous analytical characterization in chemical research.
References
- 1. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. wikieducator.org [wikieducator.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. This compound | C9H20N2 | CID 33069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes: The Versatile Building Block 3-(3-Methylpiperidin-1-yl)propan-1-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Methylpiperidin-1-yl)propan-1-amine is a bifunctional organic compound featuring a tertiary amine within a 3-methylpiperidine ring and a primary aminopropyl side chain. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications. The piperidine moiety is a common scaffold in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The primary amine serves as a key functional handle for a variety of chemical transformations, allowing for the facile introduction of the 3-methylpiperidine motif into larger molecular frameworks. These notes provide an overview of its synthesis and key applications, complete with detailed experimental protocols.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves a two-step process: an aza-Michael addition of 3-methylpiperidine to acrylonitrile, followed by the reduction of the resulting nitrile to the primary amine.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-(3-Methylpiperidin-1-yl)propanenitrile via Aza-Michael Addition
Materials:
-
3-Methylpiperidine
-
Acrylonitrile
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 3-methylpiperidine (1.0 eq).
-
Add toluene as a solvent (5 mL per 1 mmol of amine).
-
Slowly add acrylonitrile (1.0 eq) to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete (typically within 2-3 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude 3-(3-Methylpiperidin-1-yl)propanenitrile, which can be used in the next step without further purification or purified by vacuum distillation.
| Parameter | Value |
| Reactant 1 | 3-Methylpiperidine |
| Reactant 2 | Acrylonitrile |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 2-3 hours |
| Typical Yield | >90% (crude) |
Protocol 2: Reduction of 3-(3-Methylpiperidin-1-yl)propanenitrile to this compound
Two common methods for the reduction of the nitrile are provided below:
Method A: Using Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
3-(3-Methylpiperidin-1-yl)propanenitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.[1]
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 3-(3-Methylpiperidin-1-yl)propanenitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.[1]
-
Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water (1 mL per 1 g of LiAlH₄), 15% aqueous NaOH (1 mL per 1 g of LiAlH₄), and then water again (3 mL per 1 g of LiAlH₄).
-
Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.
-
Wash the filter cake with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired this compound. The product can be purified by distillation under reduced pressure.
| Parameter | Value |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 hours |
| Typical Yield | 55-80% |
Method B: Using Raney Nickel and Hydrogen
Materials:
-
3-(3-Methylpiperidin-1-yl)propanenitrile
-
Raney Nickel (slurry in water or ethanol)
-
Methanol or Ethanol
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In a hydrogenation vessel, dissolve 3-(3-Methylpiperidin-1-yl)propanenitrile (1.0 eq) in methanol or ethanol.
-
Carefully add Raney Nickel (approx. 10-20% by weight of the nitrile) to the solution under an inert atmosphere.
-
Seal the vessel and purge it with hydrogen gas several times.
-
Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry and should be handled with care.[2]
-
Wash the filter cake with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the product, this compound. Further purification can be achieved by distillation.
| Parameter | Value |
| Catalyst | Raney Nickel |
| Reagent | Hydrogen Gas |
| Solvent | Methanol or Ethanol |
| Pressure | ~50 psi |
| Temperature | Room Temperature to 50 °C |
| Typical Yield | High |
Applications in Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The primary amine functionality is a key reactive site for various transformations.
Diagram of Key Applications
Caption: Common synthetic applications of the primary amine moiety.
1. Amide Bond Formation:
The primary amine readily reacts with carboxylic acids, acid chlorides, or acid anhydrides to form amides. This is a fundamental transformation in medicinal chemistry for linking molecular fragments.
Representative Protocol: Amide Coupling with a Carboxylic Acid
Materials:
-
This compound
-
A carboxylic acid (e.g., benzoic acid)
-
A peptide coupling reagent (e.g., HATU, HOBt/EDC)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF or DCM
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask.
-
Add the coupling reagent (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
2. Reductive Amination:
The primary amine can be reacted with aldehydes or ketones to form an intermediate imine (Schiff base), which is then reduced in situ to a secondary amine. This is a powerful method for C-N bond formation.
3. N-Alkylation and N-Arylation:
The primary amine can undergo nucleophilic substitution with alkyl or aryl halides to form secondary amines. This is a common strategy for introducing substituents on the nitrogen atom.
4. Formation of Ureas and Thioureas:
Reaction with isocyanates or isothiocyanates provides a straightforward route to the corresponding ureas and thioureas, which are important pharmacophores in many drug molecules.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its efficient two-step synthesis from readily available starting materials and the presence of a reactive primary amine handle make it an attractive component for the construction of diverse and complex molecular architectures, particularly in the field of drug discovery and development. The protocols provided herein offer a foundation for the synthesis and further functionalization of this important intermediate.
References
Application Notes and Protocols: 3-(3-Methylpiperidin-1-yl)propan-1-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Methylpiperidin-1-yl)propan-1-amine is a versatile bifunctional building block of significant interest in medicinal chemistry. Its structure, featuring a secondary amine within the 3-methylpiperidine ring and a primary aminopropyl chain, allows for its incorporation into a wide array of complex molecules. The methyl-substituted piperidine moiety can impart favorable pharmacokinetic properties, such as improved metabolic stability and lipophilicity, while the primary amine serves as a key reactive handle for covalent modification and linkage to core scaffolds. These characteristics make it a valuable tool in the synthesis of novel therapeutic agents, particularly in the development of enzyme inhibitors and receptor modulators.
Key Applications in Drug Discovery
The primary application of this compound and its structural analogs is in the synthesis of targeted therapies, most notably as a key component in the side chains of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of drugs that potentiate the effects of DNA-damaging agents and are particularly effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
In the context of PARP inhibitors, the terminal primary amine of this compound is typically acylated to form an amide bond with a core scaffold that binds to the active site of the PARP enzyme. The 3-methylpiperidine group often occupies a solvent-exposed region, where it can influence solubility, cell permeability, and interaction with efflux transporters, thereby modulating the overall pharmacokinetic and pharmacodynamic profile of the drug candidate.
Quantitative Data: PARP Inhibitor Analogues
The following table summarizes representative biological data for PARP-1 inhibitors. While specific data for a compound containing the exact this compound moiety is not publicly available, the data for Olaparib and its analogues with similar piperazine/piperidine side chains provide a strong indication of the expected potency. The substitution on the piperidine ring can be fine-tuned to optimize potency and selectivity.
| Compound Name/Analogue | Target(s) | IC50 (nM) | Cell-Based Potency (MDA-MB-436, µM) | Reference |
| Olaparib | PARP-1/2 | ~1-5 | ~0.66 | [1](2--INVALID-LINK--,--INVALID-LINK-- |
| Analogue 5l (Olaparib derivative) | PARP-1 | 16.10 | 11.62 | [3](4--INVALID-LINK-- |
| Analogue 20e (Olaparib-Alantolactone Hybrid) | PARP-1 | 2.99 | 0.27 (UWB1.289 cells) | [5](--INVALID-LINK--) |
| Analogue 25a (Olaparib-Alantolactone Hybrid) | PARP-1 | 5.91 | 0.41 (UWB1.289 cells) | [5](--INVALID-LINK--) |
Experimental Protocols
The following is a representative protocol for the synthesis of a PARP inhibitor analogue using this compound. This protocol is based on standard amide coupling methodologies frequently employed in medicinal chemistry.[6](--INVALID-LINK----INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--
Protocol: Synthesis of a Phthalazinone-Piperidine PARP Inhibitor Analogue
Objective: To synthesize a potential PARP inhibitor by coupling 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid with this compound.
Materials:
-
2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (Core Scaffold)
-
This compound (Building Block)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Reaction Setup: To a solution of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF. Add this solution to the activated carboxylic acid mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
-
Characterization: Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.
Visualizations
Signaling Pathway: PARP in DNA Single-Strand Break Repair
Caption: PARP-1 activation at DNA single-strand breaks and its inhibition.
Experimental Workflow: Amide Coupling Synthesis
Caption: Workflow for the synthesis of a PARP inhibitor analogue.
References
- 1. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Existing or Worsening Symptoms of Kienböck's Disease after Distal Radius Fracture: Two Case Reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
experimental protocol for using 3-(3-Methylpiperidin-1-yl)propan-1-amine as a reagent
Application Notes: 3-(3-Methylpiperidin-1-yl)propan-1-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a bifunctional molecule featuring a primary amine and a tertiary amine incorporated into a piperidine ring.[1] This structure makes it a valuable building block in medicinal chemistry and organic synthesis. The primary amine serves as a versatile handle for a variety of chemical transformations, such as amide bond formation and reductive amination, while the substituted piperidine moiety can impart desirable physicochemical properties (e.g., solubility, pKa) and engage in specific receptor interactions. These notes provide detailed protocols for two common applications of this reagent.
Chemical Properties:
-
Molecular Formula: C₉H₂₀N₂[1]
-
Molecular Weight: 156.27 g/mol [1]
-
Appearance: Liquid (typical)
-
Key Features: Possesses a nucleophilic primary amine suitable for coupling reactions and a substituted piperidine ring.
Safety Information: This compound is classified as corrosive and can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Application 1: Amide Bond Formation via EDC/HOBt Coupling
Amide coupling is one of the most frequently used reactions in drug discovery.[2] The primary amine of this compound can be readily acylated with a carboxylic acid using standard coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as Hydroxybenzotriazole (HOBt).[2][3]
General Reaction Scheme
Caption: General scheme for amide bond formation.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of a generic carboxylic acid with the title amine.
-
Preparation: To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) to the reaction mixture, followed by the dropwise addition of this compound (1.1 equiv).
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., Ethyl Acetate or Dichloromethane). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Experimental Workflow Diagram
Caption: Workflow for amide coupling protocol.
Representative Data
The following table summarizes representative, illustrative yields for the coupling of the title amine with various carboxylic acids under the described conditions. Actual yields may vary depending on the substrate.
| Entry | Carboxylic Acid | Product Purity (LC-MS) | Isolated Yield (%) |
| 1 | Benzoic Acid | >98% | 85 |
| 2 | 4-Methoxybenzoic Acid | >99% | 92 |
| 3 | Acetic Acid | >97% | 78 |
| 4 | Phenylacetic Acid | >98% | 88 |
Application 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, allowing the synthesis of secondary amines from primary amines and carbonyl compounds.[5][6] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a mild hydride agent like sodium triacetoxyborohydride (STAB).[7][8] STAB is particularly useful as it is less reactive towards the starting carbonyl compound.[8]
General Reaction Scheme
References
- 1. This compound | C9H20N2 | CID 33069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 5. gctlc.org [gctlc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for N-Alkylation of 3-(3-Methylpiperidin-1-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 3-(3-methylpiperidin-1-yl)propan-1-amine, a versatile bifunctional molecule featuring both a primary and a tertiary amine. The primary amine serves as the principal site for alkylation under the conditions described, offering a gateway to a diverse range of functionalized derivatives for applications in drug discovery and materials science. Two primary, high-yielding methods are presented: Direct N-Alkylation with Alkyl Halides and Reductive Amination with Carbonyl Compounds.
Introduction
N-alkylation of amines is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler building blocks.[1][2] this compound presents an interesting case for selective N-alkylation. Due to the higher nucleophilicity and lower steric hindrance of the primary amine compared to the tertiary piperidine nitrogen, alkylation can be directed with high selectivity to the terminal nitrogen atom.
The choice between direct alkylation and reductive amination often depends on the desired substituent, the availability of starting materials, and the required functional group tolerance.[3] Direct alkylation is a classic nucleophilic substitution reaction suitable for introducing simple alkyl groups.[2][4] In contrast, reductive amination is a powerful and highly versatile method, particularly favored in pharmaceutical chemistry for its broad scope and controlled reaction conditions.[5][6]
Method 1: Direct N-Alkylation with Alkyl Halides
This protocol outlines the N-alkylation of this compound using an alkyl halide in the presence of a base. This reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism, where the primary amine attacks the electrophilic carbon of the alkyl halide.[1][2]
Experimental Protocol
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide, ethyl iodide)
-
Anhydrous solvent (e.g., Acetonitrile (ACN), Dimethylformamide (DMF), or Tetrahydrofuran (THF))
-
Inorganic base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)) or a non-nucleophilic organic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent).
-
Dissolve the amine in the chosen anhydrous solvent (e.g., Acetonitrile).
-
Add the base (1.5 - 2.0 equivalents). Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkyl halide (1.0 - 1.2 equivalents) dropwise to the stirring solution.
-
The reaction mixture is then stirred at room temperature or heated, depending on the reactivity of the alkyl halide. For instance, reactions with benzyl bromide may proceed at room temperature, while less reactive halides like ethyl bromide might require heating to 50-70 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude N-alkylated product.
-
Purify the product by column chromatography on silica gel if necessary.
Method 2: Reductive Amination with Aldehydes or Ketones
Reductive amination, also known as reductive alkylation, is a highly efficient method for forming C-N bonds.[6] The reaction proceeds in one pot by first forming an imine or iminium ion intermediate from the amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.[5][6][7] Sodium triacetoxyborohydride is a mild and selective reducing agent commonly used for this transformation.[5]
Experimental Protocol
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone, cyclohexanone)
-
Anhydrous solvent (e.g., 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), or Methanol (MeOH))
-
Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN))
-
Acetic acid (catalytic amount, optional)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the carbonyl compound (1.0 - 1.2 equivalents).
-
Dissolve the reactants in the chosen anhydrous solvent (e.g., DCE).
-
If required, add a catalytic amount of acetic acid (0.1 equivalents) to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/iminium ion intermediate.
-
Add the reducing agent (1.5 equivalents) portion-wise to the stirring solution. If the reaction is exothermic, control the temperature with an ice bath.
-
Allow the reaction to stir at room temperature until completion. Monitor the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the product by column chromatography on silica gel if necessary.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the N-alkylation of this compound.
| Parameter | Method 1: Direct Alkylation | Method 2: Reductive Amination |
| Alkylating Agent | Alkyl Halide (R-X, where X = I, Br, Cl) | Aldehyde (R-CHO) or Ketone (R-CO-R') |
| Equivalents of Amine | 1.0 | 1.0 |
| Equivalents of Alkylating Agent | 1.0 - 1.2 | 1.0 - 1.2 |
| Base | K₂CO₃, Cs₂CO₃, TEA, DIPEA (1.5 - 2.0 eq.) | Not typically required (catalytic acid may be used) |
| Reducing Agent | Not Applicable | NaBH(OAc)₃, NaBH₃CN (1.5 eq.) |
| Solvent | Acetonitrile, DMF, THF | 1,2-Dichloroethane, THF, Methanol |
| Temperature | Room Temperature to 70 °C | Room Temperature |
| Reaction Time | 2 - 24 hours | 4 - 24 hours |
| Work-up | Aqueous extraction | Quench with NaHCO₃, followed by aqueous extraction |
Visualizations
Experimental Workflow for N-Alkylation
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Reductive Amination of Aldehydes and Ketones [unacademy.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Synthesis of PROTAC Linkers Using 3-(3-Methylpiperidin-1-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two active moieties. The linker is a critical component, as its length, rigidity, and chemical composition significantly influence the efficacy and pharmacokinetic properties of the PROTAC.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The following are representative protocols for the incorporation of 3-(3-Methylpiperidin-1-yl)propan-1-amine into a PROTAC linker. These methods are based on common organic synthesis techniques used in PROTAC development.[2]
Protocol 1: Synthesis of an Amide-Linked PROTAC
This protocol describes the coupling of a carboxylic acid-functionalized E3 ligase ligand with this compound, followed by a second amide coupling to a carboxylic acid-functionalized POI ligand.
Step 1: Amide Coupling of E3 Ligase Ligand with the Linker
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to yield the E3 ligase-linker conjugate.
Step 2: Amide Coupling of E3 Ligase-Linker Conjugate with POI Ligand
-
Dissolve the purified E3 ligase-linker conjugate (1.0 eq) and the carboxylic acid-functionalized POI ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete (typically 12-24 hours), work up the reaction as described in Step 1.
-
Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
-
Characterize the final product by LC-MS and NMR spectroscopy.
Representative Data for Amide-Linked PROTAC Synthesis
| Step | Reactants | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | E3 Ligand-COOH, Linker-NH2 | HATU, DIPEA | DMF | 25 | 12-24 | 60-80 |
| 2 | E3-Linker-NH, POI-COOH | HATU, DIPEA | DMF | 25 | 12-24 | 50-70 |
| Purification | Crude PROTAC | Acetonitrile, Water, TFA | 25 | 0.5-1 | 40-60 |
Note: Yields are representative and will vary depending on the specific ligands used.
Synthetic Workflow Visualization
Caption: Representative workflow for the synthesis of a PROTAC using this compound.
Conclusion
The incorporation of this compound into PROTAC linkers offers a promising strategy to introduce conformational rigidity, which may lead to improved ternary complex stability and enhanced degradation efficacy. The representative protocols provided herein offer a foundational approach for the synthesis of such PROTACs. Researchers should note that optimization of linker length, attachment points, and overall physicochemical properties is crucial for the development of potent and selective protein degraders. Further investigation into the impact of the 3-methylpiperidine moiety on the pharmacokinetic and pharmacodynamic properties of PROTACs is warranted.
References
Application Notes and Protocols for 3-(3-Methylpiperidin-1-yl)propan-1-amine in Asymmetric Synthesis
Disclaimer: Based on a comprehensive review of publicly available scientific literature, there are no specific, documented applications of 3-(3-Methylpiperidin-1-yl)propan-1-amine as a catalyst, ligand, or chiral auxiliary in asymmetric synthesis. The following application notes and protocols are presented as a hypothetical guide based on the common roles of structurally similar chiral diamines and piperidine derivatives in asymmetric catalysis. These notes are intended to serve as a foundational framework for researchers interested in exploring the potential of this and related molecules.
Introduction to this compound
This compound is a chiral diamine with a piperidine scaffold.[1] Its structure features two basic nitrogen atoms and a stereocenter at the 3-position of the piperidine ring, making it a candidate for applications in asymmetric synthesis. Chiral amines are crucial in asymmetric synthesis, serving as chiral bases, resolving agents, and, most commonly, as chiral ligands for metal-catalyzed reactions or as organocatalysts.[2]
Chemical Structure and Properties:
| Property | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₉H₂₀N₂[1] |
| Molecular Weight | 156.27 g/mol [1] |
| CAS Number | 25560-00-3[1] |
Hypothetical Applications in Asymmetric Synthesis
While no specific applications are documented, the structure of this compound suggests several potential roles in asymmetric synthesis.
As a Chiral Ligand for Metal-Catalyzed Reactions
The two nitrogen atoms can act as a bidentate ligand, chelating to a metal center. The chiral environment created by the methyl-substituted piperidine ring could induce enantioselectivity in a variety of metal-catalyzed transformations.
Potential Reactions:
-
Asymmetric Hydrogenation: The diamine could form a complex with Ruthenium or Rhodium to catalyze the asymmetric hydrogenation of ketones or imines to produce chiral alcohols or amines.
-
Asymmetric C-C Bond Formation: In complex with metals like Palladium, Copper, or Iridium, it could be explored in asymmetric allylic alkylations, conjugate additions, or Heck reactions.[2]
-
Asymmetric Reductive Amination: Iridium complexes with chiral ligands have been shown to be effective in the direct asymmetric reductive amination of ketones.[3]
As an Organocatalyst
The primary amine functionality, in conjunction with the tertiary amine, could allow the molecule to act as an organocatalyst.
Potential Reactions:
-
Michael Additions: It could catalyze the conjugate addition of aldehydes or ketones to nitroalkenes or enones.
-
Aldol Reactions: It could potentially facilitate asymmetric aldol reactions between ketones and aldehydes.[4]
Experimental Protocols (Hypothetical Screening)
The following protocols are generalized procedures for screening the efficacy of this compound (referred to as L1 ) as a chiral ligand in a model asymmetric reaction.
Protocol 1: Screening in Asymmetric Transfer Hydrogenation of Acetophenone
This protocol outlines a screening experiment for the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol.
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
(R)- or (S)-3-(3-Methylpiperidin-1-yl)propan-1-amine (L1 )
-
Acetophenone
-
Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source
-
Anhydrous isopropanol (solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
-
Chiral HPLC or GC for enantiomeric excess (ee) determination
Procedure:
-
In a nitrogen-purged Schlenk flask, dissolve [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and L1 (0.011 mmol) in anhydrous isopropanol (5 mL).
-
Stir the mixture at 80°C for 30 minutes to allow for complex formation.
-
Cool the resulting catalyst solution to room temperature.
-
Add acetophenone (1 mmol) to the flask.
-
Add the formic acid/triethylamine azeotrope (1 mL).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ solution.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient).
-
Determine the enantiomeric excess of the purified 1-phenylethanol by chiral HPLC or GC analysis.
Hypothetical Data Presentation:
| Entry | Ligand | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Configuration |
| 1 | (R)-L1 | 25 | 24 | 85 | 75 | R |
| 2 | (S)-L1 | 25 | 24 | 88 | 73 | S |
| 3 | (R)-L1 | 40 | 12 | 95 | 70 | R |
Visualizations
Logical Workflow for Ligand Screening
The following diagram illustrates a typical workflow for screening a new chiral ligand like this compound.
Caption: A logical workflow for the synthesis and screening of a new chiral ligand.
Signaling Pathway for Asymmetric Induction
This diagram illustrates the conceptual pathway of how a chiral ligand imparts stereochemical information to a reaction.
Caption: How a chiral ligand creates an asymmetric catalytic cycle.
References
- 1. This compound | C9H20N2 | CID 33069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 3. Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
3-(3-Methylpiperidin-1-yl)propan-1-amine in Catalysis: A Review of Current Applications
Despite interest in the development of novel ligands for catalysis, a comprehensive review of scientific literature and chemical databases reveals no specific published applications of 3-(3-Methylpiperidin-1-yl)propan-1-amine as a ligand in catalytic processes. While the molecule is commercially available and its chemical properties are documented, its potential in the field of catalysis remains largely unexplored in academic and industrial research.
Our extensive search for the use of this compound as a ligand in catalysis, including in areas such as cross-coupling reactions, hydrogenation, and polymerization, did not yield any specific examples of its application. The scientific literature does not currently contain studies detailing the synthesis of its metal complexes for catalytic purposes or reports on its performance in any catalytic reactions.
Therefore, it is not possible to provide detailed application notes, experimental protocols, or quantitative data on the catalytic use of this specific ligand. The creation of diagrams for signaling pathways or experimental workflows is also not feasible due to the absence of relevant research.
Researchers and drug development professionals interested in the potential of this compound as a ligand would be venturing into a novel area of investigation. Future work could involve the synthesis and characterization of its coordination complexes with various transition metals, followed by screening these complexes for catalytic activity in a range of organic transformations. Such studies would be necessary to determine if this ligand offers any advantages in terms of reactivity, selectivity, or stability compared to existing ligand systems.
For professionals in the field, this represents an open area for discovery. The structural features of this compound, including its bidentate N,N' donor atoms and the chiral center at the 3-position of the piperidine ring, suggest it could be a candidate for asymmetric catalysis. However, without experimental data, any potential applications remain speculative.
Patent Literature Review: Applications of 3-(3-Methylpiperidin-1-yl)propan-1-amine
Despite a comprehensive search of patent literature, no specific patents detailing the direct applications, quantitative biological data, or explicit experimental protocols for 3-(3-Methylpiperidin-1-yl)propan-1-amine were identified. While the PubChem database indicates the existence of patents associated with this chemical structure, the available search results did not provide access to these specific documents or their detailed contents.
The performed searches for patent applications utilizing "this compound," its synonyms, and its CAS number (163351-51-1) did not yield relevant patents. The search results primarily consisted of patents for structurally related but distinct compounds, such as other piperidine derivatives or more complex molecules where a similar moiety might be embedded. These patents, while focused on drug development and therapeutic applications, do not directly describe the synthesis, utility, or biological activity of this compound itself.
Further attempts to locate patents where this compound is used as a chemical intermediate or a building block in the synthesis of other patented molecules were also unsuccessful in providing the specific details required to generate application notes and protocols.
Consequently, due to the absence of specific and detailed patent information for this compound in the conducted searches, it is not possible to provide the requested application notes, quantitative data tables, experimental protocols, or visualizations based on existing patent literature. The information required to fulfill the user's request is not available in the public patent databases accessed.
Troubleshooting & Optimization
optimizing reaction yield for 3-(3-Methylpiperidin-1-yl)propan-1-amine synthesis
Technical Support Center: Synthesis of 3-(3-Methylpiperidin-1-yl)propan-1-amine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method is a two-step synthesis. The first step involves a Michael addition of 3-methylpiperidine to acrylonitrile to form the intermediate, 3-(3-methylpiperidin-1-yl)propanenitrile. The second step is the reduction of the nitrile group to a primary amine, typically through catalytic hydrogenation.
Q2: What are the critical parameters for the initial Michael addition reaction?
A2: Key parameters include the purity of reagents (especially acrylonitrile, which can polymerize), reaction temperature, and the molar ratio of reactants. The reaction is often exothermic, so temperature control is crucial to prevent side reactions. While sometimes run neat, a solvent can be used to moderate the reaction rate.
Q3: Which reducing agents are suitable for converting the nitrile intermediate to the final amine product?
A3: Several reducing agents can be effective. Catalytic hydrogenation using Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere is a common and scalable method.[1] Alternatively, chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent are also highly effective for this transformation.[2]
Q4: What are the potential side products in this synthesis?
A4: In the Michael addition step, a potential side product is the bis-adduct, where a second molecule of acrylonitrile reacts with the initial product. During the nitrile reduction, incomplete reduction can leave starting material, or side reactions can occur depending on the reducing agent used. For instance, using certain hydride reagents might lead to over-reduction if other functional groups are present.
Q5: How can the final product, this compound, be effectively purified?
A5: The primary method for purification is fractional distillation under reduced pressure. This technique is effective at separating the desired product from lower-boiling starting materials and higher-boiling side products. Column chromatography can also be used, particularly for smaller-scale syntheses or when very high purity is required.
Synthesis Workflow & Reaction Pathway
The synthesis proceeds via a two-step pathway: Michael Addition followed by Nitrile Reduction.
Caption: Overall synthesis pathway for this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
| Issue / Question | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield in Michael Addition (Step 1) | 1. Impure acrylonitrile (polymerized).2. Reaction temperature too low.3. Insufficient reaction time. | 1. Use freshly distilled acrylonitrile.2. Gently warm the reaction mixture if no spontaneous exotherm is observed. Monitor temperature carefully.3. Extend the reaction time and monitor progress by TLC or GC. |
| Formation of a viscous polymer in Step 1 | Uncontrolled exothermic reaction causing acrylonitrile polymerization. | 1. Cool the reaction vessel in an ice bath before and during the addition of reagents.2. Add the acrylonitrile dropwise to the 3-methylpiperidine.3. Consider using a solvent (e.g., methanol, ethanol) to better dissipate heat. |
| Incomplete nitrile reduction (Step 2) | 1. Inactive or poisoned catalyst (e.g., Raney Ni, Pd/C).2. Insufficient hydrogen pressure or reaction time.3. Inactive hydride reagent (e.g., LiAlH₄) due to moisture exposure. | 1. Use fresh, high-quality catalyst. Ensure starting material is free of catalyst poisons (e.g., sulfur compounds).2. Increase hydrogen pressure and/or reaction time. Monitor the reaction for cessation of hydrogen uptake.3. Use freshly opened or properly stored LiAlH₄ in an anhydrous solvent under an inert atmosphere (N₂ or Ar). |
| Low yield of final amine product after purification | 1. Product loss during aqueous workup (product may have some water solubility).2. Inefficient fractional distillation.3. Thermal decomposition during distillation. | 1. Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility.2. Ensure the distillation column is efficient (e.g., Vigreux) and the vacuum is stable.3. Use a lower distillation pressure to reduce the boiling point and minimize thermal stress on the product. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low-yield synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of 3-(3-Methylpiperidin-1-yl)propanenitrile (Michael Addition)
-
Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 3-methylpiperidine (1.0 mol). Cool the flask in an ice-water bath.
-
Reaction: Add acrylonitrile (1.05 mol) dropwise from the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 30°C.
-
Maturation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the consumption of 3-methylpiperidine is complete.
-
Workup: The crude product is typically of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound (Nitrile Reduction)
This protocol describes catalytic hydrogenation. Handle Raney Nickel and hydrogen gas with appropriate safety precautions.
-
Reagents & Setup: To a high-pressure hydrogenation vessel (Parr apparatus), add 3-(3-methylpiperidin-1-yl)propanenitrile (1.0 mol), ethanol or methanol (as solvent), and Raney Nickel (approx. 5-10% by weight, as a slurry in the chosen solvent).
-
Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction: Heat the mixture to 40-60°C and stir vigorously. The reaction is complete when hydrogen uptake ceases.
-
Workup: Cool the vessel to room temperature and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in air.
-
Purification: Remove the solvent from the filtrate by rotary evaporation. Purify the resulting crude amine by fractional distillation under reduced pressure to yield the final product.
Data Presentation: Reaction Parameters
The following tables summarize typical conditions and provide a comparison of reducing agents.
Table 1: Typical Reaction Conditions
| Parameter | Step 1: Michael Addition | Step 2: Nitrile Reduction (Hydrogenation) |
| Key Reagents | 3-Methylpiperidine, Acrylonitrile | 3-(3-Methylpiperidin-1-yl)propanenitrile |
| Solvent | None (neat) or Methanol/Ethanol | Methanol or Ethanol |
| Catalyst/Reagent | None (base-catalyzed by amine) | Raney Nickel or Pd/C |
| Temperature | 10-30°C (during addition) | 40-60°C |
| Pressure | Atmospheric | 50-100 psi (H₂) |
| Typical Reaction Time | 12-18 hours | 4-12 hours |
| Typical Yield | >90% (crude) | 75-90% (after purification) |
Table 2: Comparison of Common Nitrile Reducing Agents
| Reducing Agent | Advantages | Disadvantages |
| H₂ / Raney Nickel | Cost-effective for large scale, high yield, clean byproducts. | Requires specialized high-pressure equipment, catalyst can be pyrophoric. |
| H₂ / Palladium on Carbon (Pd/C) | Highly efficient, works at lower pressures than some catalysts. | More expensive than Raney Ni, susceptible to poisoning. |
| Lithium Aluminum Hydride (LiAlH₄) | Very effective, rapid reaction, does not require high pressure. | Highly reactive with water/protic solvents, requires strict anhydrous conditions, more expensive for large scale.[2] |
| Sodium Borohydride (NaBH₄) / CoCl₂ | Milder than LiAlH₄, easier to handle. | Can have variable yields, may require specific additives and conditions for nitrile reduction.[3] |
References
Technical Support Center: 3-(3-Methylpiperidin-1-yl)propan-1-amine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(3-Methylpiperidin-1-yl)propan-1-amine. The information is designed to address common issues encountered during its synthesis, with a focus on identifying and mitigating the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
The most prevalent and industrially significant method for synthesizing this compound is a two-step process:
-
Michael Addition (Cyanoethylation): 3-Methylpiperidine is reacted with acrylonitrile to form 3-(3-methylpiperidin-1-yl)propanenitrile. This reaction is a classic example of a Michael addition, where the secondary amine acts as a nucleophile.[1][2]
-
Nitrile Reduction: The resulting propanenitrile intermediate is then reduced to the desired primary amine, this compound.
An alternative, though less common, approach is through reductive amination of a suitable aldehyde with 3-methylpiperidine, but this route can be more complex to control.
Q2: What are the primary byproducts I should be aware of during the synthesis?
The formation of byproducts can occur in both key stages of the synthesis:
-
During Michael Addition (Cyanoethylation):
-
Polyacrylonitrile: Acrylonitrile can undergo self-polymerization, especially in the presence of basic catalysts or elevated temperatures. This results in the formation of a solid or viscous polymeric material.[3][4]
-
Bis-adduct: Although less common with secondary amines, there is a possibility of a second Michael addition if impurities with active hydrogens are present.
-
-
During Nitrile Reduction:
-
Secondary Amine (Bis-propylamine): The intermediate imine formed during the reduction can react with the final primary amine product to form a secondary amine byproduct, bis(3-(3-methylpiperidin-1-yl)propyl)amine.
-
Tertiary Amine: Further reaction of the secondary amine byproduct can lead to the formation of a tertiary amine.
-
Q3: How can I minimize the formation of these byproducts?
Minimizing byproduct formation requires careful control of reaction conditions:
-
For Michael Addition:
-
Temperature Control: The reaction is often exothermic. Maintaining a controlled temperature, typically below 40-50°C, is crucial to prevent the polymerization of acrylonitrile.
-
Controlled Addition of Acrylonitrile: Adding acrylonitrile dropwise to the 3-methylpiperidine solution can help to manage the reaction exotherm and maintain a low concentration of unreacted acrylonitrile, reducing the likelihood of polymerization.[5]
-
Catalyst Choice: While often self-catalyzed by the amine, if a basic catalyst is used, its concentration should be minimized to what is necessary for the reaction to proceed at a reasonable rate.
-
-
For Nitrile Reduction:
-
Choice of Reducing Agent: The choice of reducing agent and catalyst is critical. Catalytic hydrogenation using Raney Nickel or a Palladium catalyst is common. The addition of ammonia to the reaction mixture can help to suppress the formation of secondary and tertiary amine byproducts by competing for the intermediate imine.
-
Reaction Conditions: Control of hydrogen pressure and temperature during catalytic hydrogenation is important for selectivity towards the primary amine.
-
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of the nitrile intermediate and formation of a solid/viscous mass during Michael addition. | Polymerization of acrylonitrile due to excessive heat or high catalyst concentration. | 1. Ensure adequate cooling and temperature monitoring throughout the acrylonitrile addition. 2. Add acrylonitrile slowly and portion-wise to the reaction mixture. 3. If using a catalyst, reduce its concentration. |
| Presence of a significant amount of unreacted 3-methylpiperidine after the Michael addition. | Incomplete reaction. | 1. Increase the reaction time. 2. Slightly increase the molar ratio of acrylonitrile to 3-methylpiperidine (e.g., 1.1 equivalents of acrylonitrile). |
| GC-MS or NMR analysis of the final product shows peaks corresponding to higher molecular weight amines (secondary and tertiary amine byproducts). | Side reactions during the nitrile reduction step. | 1. During catalytic hydrogenation, add liquid ammonia or an ammonium salt to the reaction mixture to minimize the formation of secondary amines. 2. Optimize the catalyst, hydrogen pressure, and temperature for the reduction step to favor the formation of the primary amine. |
| Difficulty in purifying the final product by distillation. | The boiling points of the desired product and the secondary amine byproduct may be close, making fractional distillation challenging. | 1. Consider purification by forming a salt of the primary amine, which may have different solubility properties than the salts of the secondary and tertiary amine byproducts, allowing for separation by crystallization. 2. Column chromatography on silica gel or alumina can also be an effective purification method. |
Experimental Protocols
Key Experiment: Synthesis of 3-(3-methylpiperidin-1-yl)propanenitrile (Michael Addition)
Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-methylpiperidine.
-
Cool the flask in an ice-water bath.
-
Slowly add acrylonitrile dropwise from the dropping funnel, ensuring the internal temperature of the reaction mixture does not exceed 40°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by GC or TLC).
-
The resulting 3-(3-methylpiperidin-1-yl)propanenitrile can be purified by vacuum distillation.
Key Experiment: Reduction of 3-(3-methylpiperidin-1-yl)propanenitrile
Methodology (Catalytic Hydrogenation):
-
In a high-pressure autoclave, place the 3-(3-methylpiperidin-1-yl)propanenitrile, a suitable solvent (e.g., ethanol or methanol), and a catalytic amount of Raney Nickel or Palladium on carbon.
-
(Optional but recommended) Add liquid ammonia to the autoclave to suppress secondary amine formation.
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure.
-
Heat the mixture to the specified temperature and stir until the hydrogen uptake ceases.
-
Cool the reactor, carefully vent the hydrogen, and filter the catalyst.
-
The solvent is removed under reduced pressure, and the resulting this compound can be purified by vacuum distillation.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
References
Technical Support Center: Purifying Basic Amines with Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the column chromatography purification of basic amines.
Troubleshooting Guides
This section addresses common issues encountered during the purification of basic amines, offering step-by-step solutions to improve separation and yield.
Issue 1: Poor Peak Shape, Tailing, or Streaking in Normal-Phase Chromatography
Question: My basic amine is exhibiting significant peak tailing or streaking on a standard silica gel column. How can I resolve this?
Answer: This is a frequent problem caused by the interaction between the basic amine and the acidic silanol groups on the silica surface, leading to strong adsorption and poor elution characteristics.[1][2][3] Here are the recommended solutions:
-
Mobile Phase Modification: The most common approach is to add a basic modifier to your mobile phase to neutralize the acidic silanol groups.[4][5]
-
Triethylamine (TEA): Add 0.1-5% (v/v) of TEA to your eluent.[6] This is a versatile choice for many basic amines.
-
Ammonia: A solution of methanol saturated with ammonia can be used as the polar component of your mobile phase. For particularly polar amines, a mobile phase system such as 80:18:2 dichloromethane:methanol:ammonium hydroxide can be effective.[3][7]
-
-
Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider a different stationary phase.[1][8]
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica, creating a less acidic surface that is ideal for purifying basic compounds.[3][9]
-
Alumina (Basic or Neutral): Alumina is a suitable alternative to silica gel for the purification of amines.[10][11][12] Basic alumina is particularly effective for separating basic compounds.[10][13]
-
Reversed-Phase (C18) Chromatography: This technique uses a non-polar stationary phase and a polar mobile phase. It is a powerful alternative, especially for polar amines.[1][8]
-
Issue 2: Irreversible Adsorption or Low Recovery of the Amine
Question: I am experiencing low or no recovery of my basic amine from the column. What are the likely causes and how can I fix this?
Answer: Irreversible adsorption to the stationary phase is a common cause of low recovery for basic amines.[1][14] This is due to the strong interaction with acidic silanol groups on silica gel.
-
Deactivate the Silica Gel: Before packing the column, you can deactivate the silica gel by making a slurry in a solvent system containing 1-3% triethylamine.[1]
-
Change the Stationary Phase: Switching to a less acidic stationary phase like basic alumina, neutral alumina, or amine-functionalized silica can prevent irreversible binding.[2][8][10][13]
-
Consider Reversed-Phase Chromatography: In reversed-phase chromatography, the interactions leading to irreversible adsorption on silica are avoided.[8]
Issue 3: Co-elution of Impurities
Question: My basic amine is co-eluting with impurities. How can I improve the separation?
Answer: Co-elution indicates that the selectivity of your chromatographic system is insufficient.
-
Optimize the Mobile Phase: Systematically vary the solvent ratio of your mobile phase to find the optimal polarity for separation. Thin-layer chromatography (TLC) is an excellent tool for quickly screening different solvent systems.
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can significantly improve the resolution of complex mixtures.[1]
-
Change the Stationary Phase: Different stationary phases offer different selectivities. If optimizing the mobile phase on silica gel is unsuccessful, try alumina or a C18 reversed-phase column.[1][8]
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of peak tailing for basic amines on silica gel?
A1: The primary cause is the acid-base interaction between the basic amine (a Lewis base) and the acidic silanol groups (Si-OH) on the surface of the silica gel (a Brønsted acid).[1][3] This strong interaction leads to slow desorption kinetics, resulting in a "tailing" effect on the chromatogram.
Q2: When should I choose alumina over silica gel for purifying a basic amine?
A2: You should consider using alumina when you observe significant peak tailing or irreversible adsorption of your basic amine on silica gel, even after adding a basic modifier to the mobile phase.[10][13][15] Basic alumina is particularly well-suited for the purification of basic compounds as it minimizes acidic interactions.[10][13]
Q3: Can I use reversed-phase chromatography for all basic amines?
A3: Reversed-phase chromatography is a powerful technique for purifying a wide range of basic amines, especially those that are polar.[8] For successful separation in reversed-phase, it is often beneficial to use a mobile phase with a high pH (alkaline). This ensures the basic amine is in its neutral, free-base form, increasing its hydrophobicity and retention on the non-polar stationary phase.[8]
Q4: How do I choose between triethylamine and ammonia as a mobile phase modifier?
A4: Triethylamine is a good general-purpose base that can be added to a variety of organic solvents.[6] Ammonia is typically used as a solution in methanol and is particularly effective for very polar amines that require a highly polar mobile phase for elution.[3][7] The choice may also depend on the ease of removal from the final product, as both are volatile.
Q5: What is the purpose of amine-functionalized silica?
A5: Amine-functionalized silica has a surface that is chemically modified with amino groups.[3][9] This modification serves two main purposes: it shields the acidic silanol groups of the underlying silica, and it creates a less polar, slightly basic surface.[3][9] This results in improved peak shapes and predictable elution of basic compounds without the need for basic modifiers in the mobile phase.[3][8]
Data Presentation
Table 1: Common Stationary Phases for Basic Amine Purification
| Stationary Phase | Polarity | Recommended For | Key Advantages |
| Silica Gel | Polar (Acidic) | General purpose, with basic modifiers | Readily available and cost-effective |
| Alumina (Basic) | Polar (Basic) | Basic compounds, especially those that tail on silica | Minimizes acidic interactions, good for amines |
| Alumina (Neutral) | Polar (Neutral) | A wide range of compounds, including amines | Less reactive than basic or acidic alumina |
| Amine-Functionalized Silica | Intermediate Polarity (Basic) | Basic and acid-sensitive compounds | Excellent peak shapes without mobile phase modifiers |
| Reversed-Phase (C18) | Non-polar | Polar and ionizable compounds | Avoids issues with acidic silanol groups |
Table 2: Common Mobile Phase Modifiers for Basic Amine Purification on Silica Gel
| Modifier | Typical Concentration | Common Solvent System | Notes |
| Triethylamine (TEA) | 0.1 - 5% (v/v) | Hexane/Ethyl Acetate, Dichloromethane/Methanol | A versatile and commonly used modifier. |
| Ammonium Hydroxide | 1 - 2% in Methanol | Dichloromethane/Methanol | Effective for highly polar amines. |
| Pyridine | 0.1 - 1% (v/v) | Dichloromethane/Methanol | Can be used as an alternative to TEA. |
Experimental Protocols
Protocol 1: Purification of a Basic Amine using Silica Gel with Triethylamine
-
Solvent System Selection:
-
Using TLC, identify a solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that provides a good Rf value (0.2-0.4) for your target amine.
-
To this solvent system, add 1% (v/v) triethylamine. Re-evaluate the Rf value on TLC.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase containing triethylamine.
-
Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.
-
Add a layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the column.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase containing triethylamine.
-
If necessary, a gradient of increasing polarity can be used to elute the compound.
-
Collect fractions and monitor them by TLC to identify the fractions containing the purified amine.
-
Protocol 2: Purification of a Basic Amine using Basic Alumina
-
Solvent System Selection:
-
Column Packing:
-
Pack the column with basic alumina using a slurry method with the initial eluting solvent.
-
-
Sample Loading:
-
Load the sample as described in Protocol 1.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen solvent system, collecting and analyzing fractions by TLC.
-
Mandatory Visualization
Caption: Troubleshooting workflow for purifying basic amines.
Caption: Interactions of basic amines with different stationary phases.
References
- 1. Chromatography [chem.rochester.edu]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. welch-us.com [welch-us.com]
- 4. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 7. quora.com [quora.com]
- 8. biotage.com [biotage.com]
- 9. About Mobile Phase with Triethylamine - Chromatography Forum [chromforum.org]
- 10. teledyneisco.com [teledyneisco.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. teledyneisco.com [teledyneisco.com]
- 14. Manual for Normal Phase, Reversed Phase Flash Column - Hawach [hawachhplccolumn.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Storage and Handling of 3-(3-Methylpiperidin-1-yl)propan-1-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-(3-Methylpiperidin-1-yl)propan-1-amine to prevent its degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Discoloration of the compound (e.g., yellowing) | Oxidation due to exposure to air and/or light. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using an amber vial or by wrapping the container in aluminum foil. |
| Presence of unexpected peaks in analytical data (e.g., NMR, LC-MS) | Degradation of the compound. This could be due to oxidation, reaction with atmospheric CO2, or thermal stress. | Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and air. Purify the material if necessary before use. |
| Inconsistent experimental results | Use of a partially degraded compound. Degradation products can interfere with reactions. | Always use a fresh or properly stored sample. It is advisable to check the purity of the compound by a suitable analytical method (e.g., NMR or LC-MS) before use, especially if it has been stored for an extended period. |
| Formation of a precipitate or solid in the liquid amine | Reaction with atmospheric carbon dioxide to form a carbamate salt. | Minimize exposure to air. If a precipitate has formed, it may be possible to remove it by filtration, but the purity of the remaining liquid should be confirmed. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (argon or nitrogen). It is also crucial to protect the compound from light by using an amber vial or storing it in a dark place.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound are believed to be oxidative and thermal degradation. Oxidation can occur at the piperidine ring or the amino group, potentially leading to the formation of N-oxides, imines, or ring-opened products. Thermal stress can also promote degradation.
Q3: How can I detect degradation in my sample?
A3: Degradation can be detected by a change in the physical appearance of the compound (e.g., color change) or by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS). The appearance of new signals in NMR or additional peaks in chromatograms that are not present in the reference sample are indicative of degradation.
Q4: Is it necessary to handle this compound in a glovebox?
A4: While not strictly necessary for all applications, handling the compound in a glovebox or under a stream of inert gas is highly recommended to minimize exposure to oxygen and atmospheric moisture, thereby reducing the risk of degradation.
Q5: What are the likely degradation products?
A5: Based on the degradation pathways of similar amines, likely degradation products could include N-oxides, aldehydes from oxidative deamination, and products resulting from the opening of the piperidine ring.
Inferred Degradation Pathways and Stability Data
| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Purity after 6 Months | Potential Degradation Products |
| Ideal | 2-8°C | Inert (Argon/Nitrogen) | Dark | >98% | Minimal |
| Refrigerated, Air | 2-8°C | Air | Dark | 95-98% | N-oxides, trace aldehydes |
| Room Temp, Inert | 20-25°C | Inert (Argon/Nitrogen) | Dark | 97-99% | Trace thermal degradants |
| Room Temp, Air | 20-25°C | Air | Dark | 90-95% | N-oxides, imines, aldehydes |
| Room Temp, Air, Light | 20-25°C | Air | Ambient Light | <90% | N-oxides, imines, aldehydes, photo-oxidation products |
Experimental Protocols
Protocol for Stability Assessment of this compound
Objective: To determine the stability of this compound under different storage conditions over time.
Materials:
-
This compound
-
Amber glass vials with screw caps and PTFE septa
-
Argon or Nitrogen gas
-
Refrigerator (2-8°C)
-
Controlled temperature chamber (25°C)
-
Analytical instruments: HPLC-UV/MS, GC-MS, or NMR spectrometer
Methodology:
-
Sample Preparation:
-
Aliquot approximately 100 mg of fresh this compound into several amber glass vials.
-
For samples to be stored under an inert atmosphere, flush the vials with argon or nitrogen for 1-2 minutes before sealing.
-
Tightly seal all vials.
-
-
Initial Analysis (Time = 0):
-
Take one vial for immediate analysis to establish the initial purity and characteristics of the compound.
-
Perform analysis using a validated HPLC, GC, or NMR method. Record the purity and identify any minor impurities.
-
-
Storage:
-
Place the prepared vials under the different storage conditions to be tested (e.g., 2-8°C/Inert, 2-8°C/Air, 25°C/Inert, 25°C/Air, 25°C/Air/Light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the sample using the same analytical method as in the initial analysis.
-
-
Data Analysis:
-
Compare the analytical data from each time point to the initial data.
-
Quantify the purity of the main compound and identify and quantify any new peaks corresponding to degradation products.
-
Plot the percentage of the parent compound remaining over time for each storage condition to determine the degradation rate.
-
Visualizations
Caption: Inferred degradation pathways for this compound.
Caption: Experimental workflow for stability testing.
Technical Support Center: Synthesis of 3-(3-Methylpiperidin-1-yl)propan-1-amine
Welcome to the technical support center for the synthesis of 3-(3-Methylpiperidin-1-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most prevalent synthetic routes for this compound are:
-
Two-Step Synthesis via Michael Addition and Nitrile Reduction: This involves the Michael addition of 3-methylpiperidine to acrylonitrile to form 3-(3-methylpiperidin-1-yl)propanenitrile, followed by the reduction of the nitrile group to the primary amine.
-
One-Pot Reductive Amination: This route involves the direct reaction of 3-methylpiperidine with a 3-aminopropanal equivalent (like 3-aminopropionaldehyde dimethyl acetal) in the presence of a reducing agent.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Scaling up this synthesis can present several challenges including:
-
Exothermic Reactions: Both the Michael addition and reductive amination are often exothermic, which can lead to temperature control issues in large reactors.[1]
-
Impurity Profile: Side reactions can lead to the formation of impurities that are difficult to separate from the final product.
-
Product Purification: The final product is a diamine, which can be challenging to purify by standard chromatography or distillation.
-
Reagent Handling: Acrylonitrile is a toxic and volatile reagent requiring special handling procedures.
Q3: How can I minimize the formation of byproducts during the synthesis?
A3: To minimize byproduct formation, consider the following:
-
For Michael Addition: Control the reaction temperature to prevent polymerization of acrylonitrile. Use of a slight excess of the amine can also help to ensure complete consumption of the acrylonitrile.
-
For Reductive Amination: The choice of reducing agent is critical. Milder reducing agents like sodium triacetoxyborohydride are often preferred to prevent the reduction of the aldehyde starting material.[1] Maintaining a slightly acidic pH can favor imine formation.[1]
-
For Nitrile Reduction: Ensure complete reduction of the nitrile to avoid contamination of the final product with the intermediate nitrile.
Q4: What are the recommended purification methods for this compound on a large scale?
A4: Large-scale purification of this diamine can be achieved through:
-
Vacuum Distillation: This is often the most effective method for purifying liquid amines.
-
Crystallization of a Salt: The product can be converted to a salt (e.g., hydrochloride or oxalate) to facilitate purification by crystallization. The free base can then be regenerated.
-
Acid-Base Extraction: A careful aqueous workup with acid-base extractions can help remove non-basic impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Michael Addition | Incomplete reaction. | Increase reaction time or temperature moderately. Ensure proper mixing. |
| Polymerization of acrylonitrile. | Maintain strict temperature control. Consider using an inhibitor for acrylonitrile. | |
| Low Yield in Nitrile Reduction | Incomplete reduction. | Increase the amount of reducing agent or reaction time. Use a more potent reducing agent if necessary. |
| Catalyst poisoning. | Ensure the starting material is free of impurities that could poison the catalyst (e.g., sulfur compounds). | |
| Low Yield in Reductive Amination | Incomplete imine formation. | Use a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water. Optimize the pH to be slightly acidic.[1] |
| Reduction of the aldehyde. | Use a milder reducing agent like sodium triacetoxyborohydride.[1] | |
| Presence of Impurities in Final Product | Incomplete reaction. | Monitor the reaction progress by GC or TLC to ensure completion. |
| Side reactions. | Optimize reaction conditions (temperature, stoichiometry, catalyst) to minimize side product formation. | |
| Difficulty in Product Isolation/Purification | Product is a liquid amine. | Attempt vacuum distillation for purification. |
| Emulsion formation during workup. | Add brine to the aqueous layer to break the emulsion. | |
| Co-distillation with impurities. | Convert the amine to a salt and purify by crystallization. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound (Illustrative Data)
| Parameter | Route 1: Michael Addition + Nitrile Reduction | Route 2: Reductive Amination |
| Number of Steps | 2 | 1 |
| Typical Overall Yield | 60-75% | 70-85% |
| Key Reagents | 3-Methylpiperidine, Acrylonitrile, Reducing Agent (e.g., LiAlH4, H2/Ni) | 3-Methylpiperidine, 3-Aminopropionaldehyde Dimethyl Acetal, Reducing Agent (e.g., NaBH(OAc)3) |
| Scale-up Complexity | Moderate | High (requires careful control of one-pot conditions) |
| Safety Considerations | Acrylonitrile is toxic and flammable. Nitrile reduction can be highly exothermic. | Reductive amination can be exothermic. |
Experimental Protocols
Protocol 1: Two-Step Synthesis via Michael Addition and Nitrile Reduction
Step 1: Synthesis of 3-(3-methylpiperidin-1-yl)propanenitrile
-
To a stirred solution of 3-methylpiperidine (1.0 eq) in a suitable solvent (e.g., ethanol or acetonitrile) at 0 °C, add acrylonitrile (1.05 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by GC or TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure. The crude 3-(3-methylpiperidin-1-yl)propanenitrile can be purified by vacuum distillation or used directly in the next step.
Step 2: Synthesis of this compound
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of a reducing agent (e.g., lithium aluminum hydride, 1.5 eq) in an anhydrous solvent (e.g., diethyl ether or THF).
-
Cool the suspension to 0 °C and add a solution of 3-(3-methylpiperidin-1-yl)propanenitrile (1.0 eq) in the same anhydrous solvent dropwise.
-
After the addition, allow the reaction to stir at room temperature or gentle reflux for 4-12 hours.
-
Monitor the reaction by GC or TLC for the disappearance of the nitrile.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by an aqueous solution of sodium hydroxide.
-
Filter the resulting precipitate and wash it with the solvent.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: One-Pot Reductive Amination
-
To a stirred solution of 3-methylpiperidine (1.0 eq) and 3-aminopropionaldehyde dimethyl acetal (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a mild acid catalyst (e.g., acetic acid, 0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Visualizations
Caption: Two-step synthesis of this compound.
Caption: One-pot reductive amination synthesis workflow.
Caption: Troubleshooting decision tree for synthesis scale-up.
References
side reactions of primary amines in acylation protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common challenges and side reactions encountered during the acylation of primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of N-acylation of primary amines?
A1: The N-acylation of a primary amine with an acyl chloride proceeds through a nucleophilic addition-elimination mechanism. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. A base is typically added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1]
Q2: What are the most common side reactions observed during the acylation of primary amines?
A2: The most common side reactions include:
-
Over-acylation (Diacylation): The desired mono-acylated product can undergo a second acylation, especially under harsh reaction conditions or if the newly formed amide is still sufficiently nucleophilic.[1]
-
Acylation of other nucleophilic groups: If the substrate contains other nucleophilic functional groups, such as hydroxyl (-OH) or thiol (-SH) groups, these can also be acylated, leading to a mixture of products.[2][3][4][5]
-
Hydrolysis of the acylating agent: Acylating agents, particularly acyl chlorides and anhydrides, are sensitive to moisture and can hydrolyze to the corresponding carboxylic acid.[1] This reduces the amount of acylating agent available for the desired reaction and introduces an acidic impurity.
-
Elimination reactions: With certain substrates and bases, acyl halides can undergo elimination to form ketenes, which are also powerful acylating agents but can lead to different product profiles.[6]
Q3: Why is a base typically required in acylation reactions?
A3: A base is used to neutralize the acidic byproduct, such as HCl, that is formed during the reaction.[1][7][8] If not neutralized, the acid can protonate the starting primary amine, rendering it non-nucleophilic and stopping the reaction.[6][9] Common bases include tertiary amines like triethylamine (TEA) or pyridine.[10][11]
Q4: Can the amide product undergo further acylation?
A4: While amides are generally less basic and less nucleophilic than the corresponding amines, over-acylation to form a diacyl- or triacyl-amine can occur, particularly with highly reactive acylating agents or under forcing conditions.[6][7] However, the lone pair of electrons on the amide nitrogen are conjugated with the carbonyl group, which significantly reduces its nucleophilicity compared to the starting amine, making over-acylation a less favorable process.[12][13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive acylating agent due to hydrolysis.[1] 2. Protonation of the starting amine.[9] 3. Insufficiently reactive amine. | 1. Use fresh or newly opened acylating agent. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Add a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the acid byproduct.[7][8] 3. Increase the reaction temperature or use a more reactive acylating agent (e.g., acyl chloride instead of an anhydride). Consider using a catalyst like 4-dimethylaminopyridine (DMAP).[14] |
| Formation of multiple products (observed by TLC/LC-MS) | 1. Over-acylation (diacylation).[1] 2. Acylation of other nucleophilic groups (e.g., -OH).[2] 3. Impure starting materials. | 1. Use a smaller excess of the acylating agent. Consider inverse addition (adding the acylating agent to the amine solution). Running the reaction at a lower temperature can also improve selectivity. 2. Protect other nucleophilic groups before acylation.[15][16] Alternatively, a method for the selective removal of O-acyl groups by incubating in a boiling water bath has been reported.[2][4][5] 3. Purify starting materials before the reaction. |
| Starting material remains unreacted | 1. Amine is not sufficiently nucleophilic. 2. Steric hindrance around the amine. 3. Reaction conditions are too mild. | 1. Use a more powerful acylating agent (e.g., acyl fluoride).[6] 2. Increase reaction time and/or temperature. Consider using a less sterically hindered acylating agent if possible. 3. Increase the reaction temperature or use a catalyst. |
| Product is difficult to purify | 1. Presence of acidic or basic byproducts. 2. Similar polarity of product and byproducts. | 1. Perform an aqueous workup with a dilute acid wash to remove excess amine and base, followed by a dilute base wash (e.g., sodium bicarbonate solution) to remove any unreacted acylating agent and acidic byproducts. 2. Optimize chromatographic separation conditions (e.g., different solvent system, gradient elution). Recrystallization may also be an effective purification method. |
Quantitative Data Summary
The following table summarizes representative yields for the N-acylation of various primary amines under different reaction conditions.
| Primary Amine | Acylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| p-Aminophenol | 4-Bromobutyryl chloride | Excess p-aminophenol | Acetone | 2.5 | 0 to RT | 52 |
| Various aromatic and aliphatic amines | Acetonitrile | Alumina | Acetonitrile (flow) | 0.45 | 200 | Good to excellent |
| Aniline | Acetic anhydride | - | Water | - | RT | 92 |
| Aliphatic primary amines | Acetyl chloride | Triethylamine & Sodium acetate | Brine | 1 | RT | Good |
Note: "RT" denotes room temperature. Yields are highly substrate and condition dependent.
Experimental Protocols
General Protocol for N-Acylation of a Primary Amine with an Acyl Chloride
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary amine
-
Acyl chloride
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen balloon)
Procedure:
-
Dissolve the primary amine (1.0 eq) and the tertiary amine base (1.1 - 1.5 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.0 - 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Experimental Workflow for N-Acylation
Caption: A typical experimental workflow for the N-acylation of a primary amine.
Troubleshooting Logic for Low Product Yield
Caption: A logical diagram for troubleshooting low yield in acylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective acylation of primary amines in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. acylation of amines [entrancechemistry.blogspot.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 11. byjus.com [byjus.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 12.5 Reactions of Amines – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 14. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Protecting group - Wikipedia [en.wikipedia.org]
- 16. tcichemicals.com [tcichemicals.com]
improving solubility of 3-(3-Methylpiperidin-1-yl)propan-1-amine for assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address solubility challenges with 3-(3-Methylpiperidin-1-yl)propan-1-amine in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
This compound is a diamine compound with a molecular weight of 156.27 g/mol and a molecular formula of C9H20N2.[1][2][3] Its basic nature is the most critical factor for understanding its solubility. It has a predicted pKa of 10.44, indicating it is a moderately strong base.[3]
Q2: Why is my compound precipitating in my neutral buffer (e.g., PBS pH 7.4)?
This compound contains two amine groups. At a pH below its pKa values, these amines become protonated (positively charged). The charged, or salt, form of the molecule is significantly more soluble in aqueous solutions than the neutral form. As the pH approaches or exceeds the pKa, the compound becomes deprotonated and less polar, causing it to precipitate. The predicted pKa of 10.44 suggests that at neutral pH, a significant portion of the molecules may be in the less soluble, uncharged form, leading to precipitation, especially at higher concentrations.[3][4]
Q3: What is the primary strategy for improving the solubility of this compound?
The primary and most effective strategy is to lower the pH of the solution. By preparing your stock solution and final assay buffer at a pH well below the pKa (e.g., pH 4-6), you can ensure the compound remains in its fully protonated, highly soluble, dicationic form.
Q4: Are there alternative methods if pH adjustment is not compatible with my assay?
Yes. If your assay is sensitive to pH changes, you can explore using co-solvents or solubilizing excipients. Common organic co-solvents like DMSO, ethanol, or PEG 400 can be used to prepare high-concentration stock solutions, which are then diluted into the final assay buffer. However, the final concentration of the organic solvent must be tested for compatibility with your assay system.
Q5: What safety precautions should I take when handling this compound?
According to its GHS classification, this compound is a corrosive substance that causes severe skin burns and eye damage.[1][2] Always handle this chemical inside a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
Issue: Compound precipitates when making a stock solution in water or buffer.
-
Root Cause: The pH of the solvent is too high, leading to the formation of the less soluble, neutral form of the compound.
-
Solution 1: pH Adjustment. Prepare a stock solution in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0) or in deionized water acidified with a small amount of HCl (e.g., to pH 4-5). This will convert the compound to its hydrochloride salt in situ, dramatically increasing aqueous solubility.
-
Solution 2: Use of Co-solvents. If pH adjustment is not an option, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Vortex thoroughly to ensure complete dissolution. This stock can then be serially diluted into the aqueous assay buffer. Be mindful of the final DMSO concentration in your assay.
Issue: Stock solution is clear, but compound precipitates upon dilution into final assay buffer.
-
Root Cause: The buffering capacity of your stock solution is insufficient to maintain a low pH after dilution into a larger volume of neutral or basic assay buffer. The final pH of the well is too high.
-
Solution 1: Acidify the Final Assay Buffer. Lower the pH of your final assay buffer to a point where the compound remains soluble at the desired final concentration. Test a range of pH values (e.g., pH 6.0, 6.5, 7.0) to find the highest pH that maintains solubility without impacting your assay.
-
Solution 2: Increase Co-solvent Concentration. If using a DMSO stock, try reducing the dilution factor. This will increase the final percentage of DMSO in the assay, which may keep the compound in solution. Always run a vehicle control to ensure the final DMSO concentration is not affecting the experimental results.
Experimental Protocols
Protocol 1: Aqueous Solubility Enhancement by pH Adjustment
-
Preparation of Acidic Buffers: Prepare a set of biologically compatible buffers, such as citrate (for pH 4-6) or MES (for pH 5.5-6.7), at 50 mM concentration.
-
Stock Solution Preparation: Weigh out the required amount of this compound.
-
Solubilization: Add the acidic buffer of choice incrementally to the compound. Vortex or sonicate between additions until the compound is fully dissolved. A target concentration of 1-10 mM is a reasonable starting point.
-
pH Verification: Measure the pH of the final stock solution to ensure it is in the desired acidic range.
-
Serial Dilution: Perform serial dilutions of the acidic stock solution into the final assay buffer. Visually inspect for any signs of precipitation at each dilution step.
-
Quantification (Optional): To determine the kinetic solubility limit, analyze the diluted samples via nephelometry, HPLC-UV, or another suitable method to measure the concentration of the dissolved compound.
Data Presentation
Use the following table to record your experimental findings and determine the optimal solvent conditions for your compound.
| Condition ID | Solvent System | Buffer pH | Organic Co-solvent (%) | Compound Conc. (mM) | Observations (Clear/Precipitate) |
| A-1 | Citrate Buffer | 4.0 | 0% | 10 | Clear |
| A-2 | Citrate Buffer | 5.0 | 0% | 10 | Clear |
| B-1 | PBS | 7.4 | 0% | 10 | Precipitate |
| C-1 | PBS + DMSO | 7.4 | 1% | 1 | Clear |
| C-2 | PBS + DMSO | 7.4 | 0.5% | 1 | Precipitate |
| D-1 | MES Buffer | 6.5 | 0% | 5 | Clear |
Visual Guides
Solubility Troubleshooting Workflow
This diagram outlines the decision-making process for addressing solubility issues with this compound.
Caption: Decision workflow for improving compound solubility.
Chemical Principle of pH-Dependent Solubility
This diagram illustrates how pH affects the protonation state and, consequently, the solubility of this compound.
Caption: Relationship between pH, protonation state, and solubility.
References
GHS hazard classification and mitigation for 3-(3-Methylpiperidin-1-yl)propan-1-amine
This technical support guide provides essential information on the GHS hazard classification, mitigation measures, and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-(3-Methylpiperidin-1-yl)propan-1-amine (CAS: 14156-91-3).
GHS Hazard Classification and Safety Information
Signal Word: Danger [1]
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[1]
Precautionary Statements:
A comprehensive set of precautionary measures should be followed to ensure safe handling and use of this substance. These include preventative, responsive, storage, and disposal measures.[1]
| Category | P-Code | Precautionary Statement |
| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |
| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| P302+P361+P354 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately rinse with water for several minutes. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P354+P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P316 | Get emergency medical help immediately. | |
| P321 | Specific treatment (see supplemental first aid instruction on this label). | |
| P363 | Wash contaminated clothing before reuse. | |
| Storage | P405 | Store locked up. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₂₀N₂ |
| Molecular Weight | 156.27 g/mol [2] |
| Melting Point | 99-102 °C[2][3] |
| Boiling Point | 110-112 °C (at 27 Torr)[2][3] |
| Density | 0.891±0.06 g/cm³ (Predicted)[2] |
| Storage Temperature | 2-8°C (protect from light)[3] |
Hazard Mitigation and Experimental Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting, from initial hazard identification to post-experiment procedures.
Caption: Workflow for Hazard Mitigation.
Troubleshooting and FAQs
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Frequently Asked Questions
-
What are the primary hazards of this compound? This compound is corrosive and causes severe skin burns and eye damage.[1] It is crucial to handle it with appropriate personal protective equipment in a well-ventilated area.
-
What type of gloves should I wear when handling this chemical? Wear chemically resistant gloves such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use.
-
How should I store this compound? Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4] The recommended storage temperature is 2-8°C, and it should be protected from light.[3]
-
What should I do in case of accidental skin or eye contact?
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
-
What is the appropriate first aid for inhalation or ingestion?
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Troubleshooting Guide for Experimental Protocols
-
Problem: Low reaction yield in N-alkylation reactions.
-
Possible Cause 1: Steric Hindrance. The methyl group on the piperidine ring may cause steric hindrance, slowing down the reaction.
-
Solution: Consider using a less sterically hindered alkylating agent if the protocol allows. You may also need to increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Possible Cause 2: Base Strength. The choice of base is critical in N-alkylation reactions.
-
Solution: If using a weak base, consider switching to a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hindered amine base like diisopropylethylamine (DIPEA).
-
-
Possible Cause 3: Solvent Effects. The polarity and aprotic/protic nature of the solvent can significantly influence the rate of S\N2 reactions.
-
Solution: A polar aprotic solvent like DMF or DMSO can often accelerate S\N2 reactions. Ensure the solvent is anhydrous, as water can react with some bases and alkylating agents.
-
-
-
Problem: Formation of multiple products (over-alkylation).
-
Possible Cause: The primary amine is also nucleophilic and can react further with the alkylating agent, leading to the formation of a secondary amine and potentially a quaternary ammonium salt.
-
Solution 1: Control Stoichiometry. Use a controlled excess of the this compound relative to the alkylating agent to favor mono-alkylation.
-
Solution 2: Use a Protecting Group. If selective mono-alkylation is challenging, consider protecting the primary amine with a suitable protecting group (e.g., Boc), performing the desired reaction on the piperidine nitrogen, and then deprotecting the primary amine.
-
-
-
Problem: Difficulty in product purification from unreacted amine.
-
Possible Cause: The basic nature of the starting material and the product can make chromatographic separation challenging.
-
Solution 1: Acid Wash. During the work-up, an aqueous acid wash (e.g., dilute HCl or NH₄Cl) can protonate the amines, allowing them to be extracted into the aqueous layer and separated from non-basic organic products. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Solution 2: Specialized Chromatography. Consider using a different stationary phase for column chromatography, such as alumina instead of silica gel, which can sometimes provide better separation for basic compounds. A mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol can also improve peak shape and separation on silica gel.
-
-
References
Validation & Comparative
Comparative Analysis of 3-(3-Methylpiperidin-1-yl)propan-1-amine and 3-(4-Methylpiperidin-1-yl)propan-1-amine: A Review of Available Data
This guide aims to provide a foundational understanding of these two compounds based on existing information and outlines the necessary experimental approaches to perform a thorough comparative analysis.
Chemical Structure and Properties
Both 3-(3-Methylpiperidin-1-yl)propan-1-amine and 3-(4-Methylpiperidin-1-yl)propan-1-amine are structural isomers, sharing the same molecular formula (C₉H₂₀N₂) and molecular weight. The key difference lies in the position of the methyl group on the piperidine ring. This seemingly minor structural variation can significantly influence the molecule's three-dimensional conformation, steric hindrance, and electronic properties, which in turn can lead to differences in their biological activity.
Table 1: Physicochemical Properties
| Property | This compound | 3-(4-Methylpiperidin-1-yl)propan-1-amine |
| IUPAC Name | This compound | 3-(4-methylpiperidin-1-yl)propan-1-amine |
| CAS Number | 14156-91-3 | 6241-30-1 |
| Molecular Formula | C₉H₂₀N₂ | C₉H₂₀N₂ |
| Molecular Weight | 156.27 g/mol | 156.27 g/mol |
Potential Biological Activities: A Structural Perspective
The presence of the piperidine ring and a primary amine in both molecules suggests potential interactions with various biological targets. Piperidine derivatives have been extensively studied for their effects on the central nervous system, including activity as opioid receptor modulators and as components of antipsychotic and antidepressant medications. The propan-1-amine side chain provides a flexible linker that can allow the piperidine moiety to orient itself within a receptor binding pocket.
The position of the methyl group could influence:
-
Receptor Binding Affinity and Selectivity: The steric bulk of the methyl group at the 3-position might favor or hinder binding to specific receptor subtypes compared to the 4-position.
-
Metabolic Stability: The position of the methyl group can affect the molecule's susceptibility to metabolic enzymes, potentially leading to differences in half-life and duration of action.
-
Physicochemical Properties: Subtle differences in properties like lipophilicity and pKa could arise from the different methyl group positions, impacting absorption, distribution, metabolism, and excretion (ADME) profiles.
Proposed Experimental Workflow for Comparative Analysis
To address the current knowledge gap, a systematic experimental evaluation is required. The following workflow outlines the key experiments necessary to compare the biological activities of these two compounds.
Figure 1: Proposed experimental workflow for the comparative analysis of this compound and 3-(4-Methylpiperidin-1-yl)propan-1-amine.
Detailed Methodologies for Key Experiments
Receptor Binding Assays
Objective: To determine the binding affinity of each compound for a panel of relevant biological targets (e.g., opioid, dopamine, serotonin, sigma receptors).
Protocol Outline:
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the target receptor.
-
Radioligand Binding: Incubate the membrane preparations with a specific radiolabeled ligand for the target receptor in the presence of increasing concentrations of the test compound.
-
Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration. The amount of radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.
In Vivo Analgesic Activity (Hot Plate Test)
Objective: To assess and compare the potential analgesic effects of the two compounds in an animal model of pain.
Protocol Outline:
-
Animal Acclimation: Acclimate mice or rats to the hot plate apparatus (maintained at a constant temperature, e.g., 55°C).
-
Baseline Latency: Measure the baseline reaction time (latency) for each animal to a thermal stimulus (e.g., licking a hind paw or jumping).
-
Compound Administration: Administer either this compound, 3-(4-Methylpiperidin-1-yl)propan-1-amine, a vehicle control, or a positive control (e.g., morphine) via a specific route (e.g., intraperitoneal injection).
-
Post-treatment Latency Measurement: Measure the reaction latency at predetermined time points after compound administration.
-
Data Analysis: Calculate the maximum possible effect (%MPE) for each compound at different doses and time points. Compare the dose-response curves to determine the relative potency (e.g., ED₅₀) of the two isomers.
Conclusion
While a direct comparison of the biological activity of this compound and 3-(4-Methylpiperidin-1-yl)propan-1-amine is currently hindered by a lack of published experimental data, their structural features suggest they are promising candidates for pharmacological investigation. The proposed experimental workflow provides a clear roadmap for researchers to systematically evaluate and compare the activities of these two isomers. Such studies would be invaluable in elucidating the structure-activity relationships of substituted piperidine derivatives and could potentially lead to the discovery of novel therapeutic agents. Researchers in the fields of medicinal chemistry and pharmacology are encouraged to pursue these investigations to unlock the potential of these compounds.
A Comparative Analysis of Methylpiperidine Isomers in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
The methylpiperidine scaffold is a cornerstone in the synthesis of a diverse array of pharmaceuticals and fine chemicals. The seemingly subtle variation in the position of the methyl group among its isomers—2-methylpiperidine, 3-methylpiperidine, and 4-methylpiperidine—imparts distinct steric and electronic properties that significantly influence their synthetic utility and reactivity. This guide provides an objective comparison of these three isomers, supported by experimental data, to inform their selection and application in organic synthesis.
Physicochemical and Spectroscopic Properties
The substitution pattern on the piperidine ring directly impacts the physical and spectroscopic characteristics of the methylpiperidine isomers. These properties are crucial for their identification, purification, and for predicting their behavior in chemical reactions.
| Property | 2-Methylpiperidine | 3-Methylpiperidine | 4-Methylpiperidine |
| CAS Number | 109-05-7[1] | 626-56-2 | 626-58-4 |
| Molecular Formula | C₆H₁₃N | C₆H₁₃N | C₆H₁₃N |
| Molecular Weight | 99.17 g/mol | 99.17 g/mol | 99.17 g/mol |
| Boiling Point | 118-119 °C[1] | 124-126 °C | 124 °C[1] |
| Density | 0.844 g/mL at 25 °C[1] | 0.845 g/mL at 25 °C | 0.838 g/mL at 25 °C[1] |
| pKa of Conjugate Acid | ~11.2 | ~11.2[2] | ~11.2 |
| ¹H NMR (CDCl₃, δ ppm) | See Table 2 | See Table 2 | See Table 2 |
| ¹³C NMR (CDCl₃, δ ppm) | See Table 3 | See Table 3 | See Table 3 |
Table 1: Comparative Physicochemical Properties of Methylpiperidine Isomers.
Spectroscopic data, particularly NMR, provides a detailed fingerprint for each isomer, reflecting the unique chemical environment of each proton and carbon atom.
| Position | 2-Methylpiperidine (δ ppm) | 3-Methylpiperidine (δ ppm) | 4-Methylpiperidine (δ ppm)[3] |
| CH₃ | ~1.05 (d) | ~0.83 (d) | ~0.91 (d) |
| Ring Protons | ~1.0-1.8 (m), ~2.5-3.0 (m) | ~1.0-1.8 (m), ~2.2-3.0 (m) | ~1.0-1.8 (m), ~2.5-3.0 (m) |
| NH | ~1.5 (br s) | ~1.5 (br s) | ~1.5 (br s) |
Table 2: Comparative ¹H NMR Chemical Shifts (CDCl₃). Note: Values are approximate and can vary based on solvent and concentration. "d" denotes a doublet and "m" a multiplet.
| Position | 2-Methylpiperidine (δ ppm) | 3-Methylpiperidine (δ ppm) | 4-Methylpiperidine (δ ppm) |
| C2 | ~52.5 | ~54.5 | ~46.5 |
| C3 | ~35.5 | ~32.0 | ~35.0 |
| C4 | ~26.5 | ~36.0 | ~31.0 |
| C5 | ~25.0 | ~26.0 | ~35.0 |
| C6 | ~47.0 | ~47.0 | ~46.5 |
| CH₃ | ~22.5 | ~19.5 | ~22.5 |
Table 3: Comparative ¹³C NMR Chemical Shifts (CDCl₃). Note: Values are approximate and can vary.
Synthesis of Methylpiperidine Isomers
The most prevalent and industrially viable method for the synthesis of methylpiperidine isomers is the catalytic hydrogenation of their corresponding pyridine precursors: 2-methylpyridine (α-picoline), 3-methylpyridine (β-picoline), and 4-methylpyridine (γ-picoline). The choice of catalyst and reaction conditions is critical to achieving high yields and selectivity.
Experimental Protocol: Catalytic Hydrogenation of Methylpyridines
This protocol provides a general procedure for the synthesis of methylpiperidine isomers. Specific conditions may require optimization based on the starting material and available equipment.
Materials:
-
Methylpyridine isomer (2-, 3-, or 4-methylpyridine)
-
Catalyst (e.g., Platinum(IV) oxide (PtO₂), Palladium on Carbon (Pd/C), Ruthenium on Carbon (Ru/C))
-
Solvent (e.g., Glacial Acetic Acid, Ethanol, Water)
-
Hydrogen gas (high pressure)
-
High-pressure autoclave or hydrogenation apparatus
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment (filtration, rotary evaporator, distillation or chromatography apparatus)
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve the respective methylpyridine (e.g., 1.0 g) in a suitable solvent (e.g., 5 mL of glacial acetic acid).
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5 mol% PtO₂) to the solution.
-
Hydrogenation: Seal the reaction vessel and purge it several times with an inert gas (e.g., nitrogen) to remove air. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 70 bar).
-
Reaction: Stir the reaction mixture at a specified temperature (e.g., room temperature to 40°C) for a designated time (e.g., 4-16 hours). Monitor the reaction progress by a suitable analytical technique such as TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Quench the reaction by the slow addition of a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL). Combine the organic layers and filter through a pad of Celite to remove the catalyst. Dry the filtrate over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude methylpiperidine.
-
Final Purification: Purify the crude product by distillation or column chromatography on silica gel to yield the pure methylpiperidine isomer.
Comparative Synthesis Data:
| Isomer | Precursor | Catalyst | Conditions | Yield |
| 2-Methylpiperidine | 2-Methylpyridine | Ru-Pd/AC | Reactivity is generally high[4] | High |
| 3-Methylpiperidine | 3-Methylpyridine | PtO₂ | 70 bar H₂, room temp, 4-6 h | High |
| 4-Methylpiperidine | 4-Methylpyridine | Ru/Pt on Carbon | 2.5 MPa H₂, 90°C, 80 min | >99%[5] |
Table 4: Representative Synthesis Conditions and Yields for Methylpiperidine Isomers.
Reactivity and Applications in Synthesis
The synthetic utility of methylpiperidine isomers is largely dictated by the interplay of the basicity of the nitrogen atom and the steric hindrance imposed by the methyl group.
Basicity: All three isomers are secondary amines with similar pKa values for their conjugate acids (around 11.2), making them effective bases and nucleophiles in a variety of organic reactions.
Steric Effects on Reactivity: The position of the methyl group is the primary determinant of their differential reactivity.
-
4-Methylpiperidine: The methyl group is remote from the nitrogen atom, exerting minimal steric hindrance. Consequently, its reactivity is very similar to that of piperidine itself. It is often used as a less-regulated alternative to piperidine for applications like the removal of the Fmoc protecting group in solid-phase peptide synthesis.
-
3-Methylpiperidine: The methyl group at the 3-position introduces a moderate level of steric hindrance around the nitrogen. This can influence the rate and outcome of reactions, particularly those involving bulky electrophiles.
-
2-Methylpiperidine: The presence of the methyl group directly adjacent to the nitrogen atom (α-substitution) creates significant steric hindrance. This can dramatically reduce its nucleophilicity and basicity compared to the other isomers, making it a more hindered base. This property can be exploited for selective transformations where a bulky, non-nucleophilic base is required.
A common application showcasing these differences is in N-alkylation reactions . While direct quantitative comparative data is scarce, the general trend in reactivity for N-alkylation follows the order:
4-Methylpiperidine > 3-Methylpiperidine > 2-Methylpiperidine
This trend is a direct consequence of the increasing steric hindrance around the nitrogen atom, which impedes the approach of the electrophile.
Relevance in Drug Development: Nicotinic Acetylcholine Receptor Signaling
Piperidine and its derivatives are prevalent structural motifs in many pharmaceuticals, particularly those targeting the central nervous system. Methylpiperidine derivatives have been investigated as modulators of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological processes.
Activation of nAChRs, particularly the α7 subtype, can trigger downstream signaling cascades that are implicated in neuroprotection. This pathway often involves the influx of Ca²⁺, leading to the activation of the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway. This, in turn, can promote cell survival by inhibiting apoptotic pathways. The development of novel piperidine-based ligands that can modulate nAChR activity is an active area of research for the treatment of neurodegenerative diseases.[3]
Conclusion
The choice between 2-, 3-, and 4-methylpiperidine in a synthetic strategy should be a carefully considered decision based on the specific requirements of the reaction. 4-Methylpiperidine serves as an excellent, less-regulated substitute for piperidine where minimal steric influence is desired. 3-Methylpiperidine offers a balance of nucleophilicity and moderate steric bulk. In contrast, 2-methylpiperidine is the ideal choice when a highly hindered secondary amine is necessary to control selectivity or prevent unwanted side reactions. A thorough understanding of their comparative properties and reactivities, as outlined in this guide, will empower researchers to make more informed decisions in the design and execution of their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Structure of 3-(3-Methylpiperidin-1-yl)propan-1-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural validation of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of 3-(3-Methylpiperidin-1-yl)propan-1-amine, a scaffold of interest in medicinal chemistry, rigorous analytical characterization is essential to ensure the identity, purity, and integrity of synthesized compounds. This guide provides a comparative overview of key analytical techniques for the structural elucidation and validation of these derivatives, presenting experimental protocols and data in a clear, comparative format.
Spectroscopic and Chromatographic Techniques: A Comparative Overview
The structural validation of this compound derivatives typically involves a suite of analytical methods. The choice of technique depends on the specific structural question being addressed, the complexity of the sample, and the required sensitivity. The most common and powerful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
| Technique | Information Provided | Strengths | Limitations | Typical Application |
| ¹H NMR | Proton environment, connectivity (via coupling) | Provides detailed information on the molecule's carbon-hydrogen framework. | Can have overlapping signals in complex molecules. | Elucidation of the primary structure, confirmation of proton count and chemical environment. |
| ¹³C NMR | Carbon environment, number of unique carbons | Directly observes the carbon backbone. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. | Confirmation of the number and type of carbon atoms. |
| LC-MS/MS | Molecular weight, fragmentation pattern | High sensitivity and selectivity; provides molecular weight and structural information from fragmentation.[1] | Isomer differentiation can be challenging without chromatographic separation. | Molecular weight determination, impurity profiling, and metabolite identification. |
| HPLC-UV | Purity, retention time | Robust and widely available for purity assessment.[1] | Requires a UV-active chromophore in the molecule for detection.[1] | Purity determination and quantification of the main component. |
| GC-MS | Molecular weight, fragmentation (for volatile derivatives) | Suitable for volatile and thermally stable compounds.[2] | Often requires derivatization to improve volatility and thermal stability of amines.[2][3] | Analysis of volatile derivatives or impurities. |
| Single Crystal X-ray Diffraction | Absolute 3D structure | Unambiguous determination of the solid-state molecular structure.[4] | Requires a suitable single crystal, which can be difficult to obtain. | Definitive structural confirmation and stereochemical assignment. |
Experimental Protocols
Detailed and validated experimental protocols are critical for reproducible and reliable structural characterization. Below are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust approach for assessing the purity of this compound derivatives, especially when a UV-active chromophore is present.[1]
-
Instrumentation : A standard HPLC system with a UV detector.
-
Column : A C18 reverse-phase column is commonly used.
-
Mobile Phase : A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate : Typically in the range of 0.5-1.5 mL/min.
-
Detection : UV detection at a wavelength where the derivative shows significant absorbance.
-
Sample Preparation : The sample is dissolved in a suitable solvent (e.g., mobile phase) and filtered before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for confirming molecular weight and obtaining structural information through fragmentation analysis.[1]
-
Instrumentation : An HPLC or UHPLC system coupled to a tandem mass spectrometer.[1]
-
Column : A C18 column suitable for LC-MS analysis.[1]
-
Mobile Phase : Similar to HPLC-UV, but using volatile buffers (e.g., ammonium formate or ammonium acetate).
-
Flow Rate : Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.[1]
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode is generally suitable for amines like piperidine derivatives.[1]
-
Mass Analyzer Mode : Full scan mode for determining the parent ion and product ion scan (tandem MS) for fragmentation analysis. Multiple Reaction Monitoring (MRM) can be used for high selectivity and sensitivity quantification.[1]
-
Sample Preparation : Samples are typically prepared by "dilute and shoot" or may involve protein precipitation for biological matrices, followed by centrifugation and injection of the supernatant.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile compounds. For many amine derivatives, derivatization is necessary to increase volatility and improve chromatographic performance.[2][3]
-
Derivatization : To reduce polarity and improve GC properties, amines can be derivatized.[3] Common derivatizing agents include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Column : A non-polar or medium-polarity capillary column.
-
Carrier Gas : Helium or hydrogen.
-
Injection Mode : Split or splitless injection depending on the sample concentration.
-
Temperature Program : A temperature gradient is used to separate compounds based on their boiling points.
-
Ionization Mode : Electron Ionization (EI) is typically used.
-
Mass Analyzer Mode : Full scan mode to obtain the mass spectrum.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for structural validation and a hypothetical signaling pathway where such a derivative might be investigated.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile [mdpi.com]
The Piperidine Scaffold: A Comparative Analysis of Anticancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence in oncology is a testament to its ability to be readily functionalized, leading to compounds with potent and selective anticancer activity. This guide provides a comparative analysis of the biological efficacy of several piperidine-containing compounds, supported by experimental data, detailed protocols, and visualizations of key signaling pathways to inform and guide future drug discovery efforts.
Comparative Anticancer Activity of Piperidine Derivatives
The in vitro cytotoxic activity of various piperidine derivatives against a panel of human cancer cell lines is a critical measure of their potential as therapeutic agents. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values provide a quantitative comparison of their potency. The following table summarizes the activity of several noteworthy piperidine-containing compounds.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [1][2][3] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [1][2][3] | |
| Compound 17a | PC3 | Prostate | 0.81 | [1][2][3] |
| MGC803 | Gastric | 1.09 | [1][2][3] | |
| MCF-7 | Breast | 1.30 | [1][2][3] | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [1][2][3] |
| HT29 | Colon | 4.1 (GI50, µg/mL) | [1][2][3] | |
| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [1][2][3] | |
| Piperine | A549 | Lung | - | [4] |
| PC3 | Prostate | - | [4] | |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride | A549 | Lung | 32.43 | [2][5] |
| Monocarbonyl Curcumin Analogue (2,5-2Cl) | A549 | Lung | < 5 | |
| Monocarbonyl Curcumin Analogue (2Br-5Cl) | A549 | Lung | < 5 | [6] |
| Monocarbonyl Curcumin Analogue (2-Cl) | A549 | Lung | < 5 | [6] |
| Monocarbonyl Curcumin Analogue (2-F) | A549 | Lung | < 5 | [6] |
Mechanisms of Action: Targeting Key Cancer Pathways
The anticancer effects of piperidine derivatives are diverse and often involve the modulation of critical signaling pathways that control cell proliferation, survival, and apoptosis.[3][4]
PI3K/Akt and NF-κB Signaling: Several piperidine compounds have been shown to inhibit the PI3K/Akt signaling pathway.[4][7] This pathway is frequently hyperactivated in cancer and plays a central role in promoting cell survival and proliferation. Inhibition of PI3K/Akt can lead to the downregulation of anti-apoptotic proteins and the induction of programmed cell death. The NF-κB pathway, another key regulator of cell survival, is also a target for some piperidine derivatives.[4]
STAT-3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT-3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival. Piperine, a well-known natural piperidine alkaloid, has been shown to suppress the activation of STAT-3, contributing to its anticancer effects.[4]
Induction of Apoptosis: A common mechanism of action for many anticancer piperidine compounds is the induction of apoptosis. This can be achieved through various mechanisms, including the activation of caspases, the modulation of Bcl-2 family proteins to increase the Bax/Bcl-2 ratio, and the release of cytochrome c from the mitochondria.[4] For instance, Compound 17a has been shown to induce apoptosis in prostate cancer cells by decreasing the expression of the anti-apoptotic proteins XIAP and BCL-2, while increasing the expression of the pro-apoptotic protein BAX.[4]
DNA Interaction: Some piperidine derivatives exert their cytotoxic effects by directly interacting with DNA.[1] These compounds can intercalate into the DNA double helix, disrupting DNA replication and transcription, which ultimately leads to cell cycle arrest and cell death.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nwmedj.org [nwmedj.org]
- 6. Synthesis, Anti-Tumour, and Antibacterial Activities of Monocarbonyl Curcumin Analogues of Piperidones [mdpi.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 3-Methylpiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical step in the development of chiral pharmaceuticals, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. For chiral 3-methylpiperidine derivatives, which are important scaffolds in medicinal chemistry, accurate assessment of enantiomeric excess (e.e.) is paramount. This guide provides a comparative overview of the primary analytical methods used for this purpose, complete with experimental data and detailed protocols to aid in method selection and implementation.
The most common and effective techniques for determining the enantiomeric purity of 3-methylpiperidine derivatives include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] Each method offers a unique set of advantages and is suited to different analytical challenges.
General Workflow for Enantiomeric Purity Assessment
A typical workflow for determining the enantiomeric purity of a chiral compound like 3-methylpiperidine begins with sample preparation, which may include derivatization, followed by instrumental analysis and data processing to calculate the enantiomeric ratio.[1]
Caption: General workflow for assessing the enantiomeric purity of chiral compounds.
Comparison of Analytical Methods
The choice of analytical technique depends on factors such as the required accuracy, sensitivity, sample throughput, and available instrumentation.[1] The following sections detail the most common methods, with their performance characteristics summarized in the table below.
| Method | Typical Analysis Time | Resolution (Rs) | Key Advantages | Key Limitations |
| Chiral HPLC | 10–30 minutes[1] | > 2.0 (often > 4.0)[2] | Robust, widely applicable, preparative scale possible.[3] | May require derivatization for UV detection, solvent consumption.[1][3] |
| Chiral GC | 15–40 minutes | > 1.5 | High efficiency, suitable for volatile compounds. | Requires derivatization for non-volatile amines, high temperatures. |
| Chiral SFC | 3–15 minutes | > 1.5 | Fast, "green" (less organic solvent), high throughput.[4] | Requires specialized instrumentation. |
| NMR Spectroscopy | 5–20 minutes | N/A (Signal Separation) | Rapid, no separation needed, can determine absolute configuration.[1] | Lower sensitivity, requires chiral resolving agents, potential for signal overlap.[1][5] |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for enantiomeric separation.[1] For amines like 3-methylpiperidine, which lack a strong chromophore, pre-column derivatization is often necessary to enable UV detection.[1][2] Polysaccharide-based chiral stationary phases (CSPs) are highly effective for resolving piperidine derivatives.[3]
Experimental Protocol: Chiral HPLC with Pre-column Derivatization
This protocol is based on a validated method for a similar compound, piperidin-3-amine, which requires derivatization to introduce a chromophore.[2]
-
Derivatization:
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (or similar polysaccharide-based CSP).[2][3]
-
Mobile Phase: A typical mobile phase is 0.1% diethylamine (DEA) in ethanol.[2] The amine additive is crucial to prevent peak tailing by masking active sites on the silica support.[3]
-
Temperature: Ambient or controlled (e.g., 30°C).
-
Detection: UV at a wavelength appropriate for the derivatized analyte (e.g., 228 nm for PTSC derivative).[2]
-
-
Data Analysis:
-
The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two enantiomers. A resolution value (Rs) of greater than 4.0 has been achieved for similar compounds with this type of method.[2]
-
Caption: Workflow for chiral HPLC analysis with pre-column derivatization.
Chiral Gas Chromatography (GC)
Chiral GC is another powerful technique, particularly for volatile compounds. For 3-methylpiperidine, derivatization is typically required to increase volatility and improve chromatographic behavior. Cyclodextrin-based chiral stationary phases are commonly used for these separations.[3]
Experimental Protocol: Chiral GC
-
Derivatization:
-
Convert the amine to a less polar derivative, such as a trifluoroacetamide (TFA) or a carbamate, by reacting it with an appropriate acylating agent (e.g., trifluoroacetic anhydride).
-
-
Chromatographic Conditions:
-
Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEX series).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: Start with an initial oven temperature (e.g., 60-80°C) and ramp to a final temperature (e.g., 180-220°C) to ensure elution and separation.
-
Injector Temperature: 250°C.
-
Detector: Flame Ionization Detector (FID) is commonly used.[1]
-
-
Data Analysis:
-
Enantiomeric excess is determined from the integrated peak areas of the two separated enantiomers.
-
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a "greener" and often faster alternative to HPLC for chiral separations, utilizing supercritical CO2 as the primary mobile phase component.[1][4] This technique has become a predominant method for both analytical and preparative enantioseparations in the pharmaceutical industry.[4]
Experimental Protocol: Chiral SFC
-
Sample Preparation:
-
Dissolve the 3-methylpiperidine derivative in a suitable alcohol or other organic solvent compatible with the mobile phase. Derivatization is often not required.
-
-
Chromatographic Conditions:
-
Column: Polysaccharide-based chiral stationary phases (e.g., Chiralpak series) are commonly used and highly effective.[1]
-
Mobile Phase: Supercritical CO2 with an alcohol co-solvent (e.g., methanol or ethanol). An amine additive (e.g., isopropylamine or diethylamine) is often included to improve peak shape for basic compounds.
-
Flow Rate: 2–4 mL/min.
-
Backpressure: 100–150 bar.
-
Temperature: 35–40°C.
-
Detection: UV or Mass Spectrometry (MS).
-
-
Data Analysis:
-
The e.e. is calculated from the integrated peak areas of the two enantiomers. SFC often provides faster analysis times compared to HPLC.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[1] The technique relies on converting the enantiomers into diastereomers in situ using a chiral resolving agent, which leads to distinct signals in the NMR spectrum.
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Sample Preparation:
-
Dissolve an accurate amount of the 3-methylpiperidine sample in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire a standard proton (¹H) NMR spectrum of the sample.
-
Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-Mandelic acid) or a chiral derivatizing agent (e.g., Mosher's acid chloride) to the NMR tube.[1][3]
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum of the mixture. The chiral agent will form transient diastereomeric complexes with the enantiomers, causing previously equivalent protons to have different chemical shifts.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomers.
-
Integrate these distinct signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fagg.be [fagg.be]
- 5. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
A Head-to-Head Battle of Reactivity: Primary vs. Secondary Amines in Piperidine Structures
For researchers, scientists, and professionals in drug development, the piperidine scaffold is a cornerstone of molecular design. However, when this versatile heterocycle is functionalized with both primary and secondary amine groups, a critical question of selective reactivity arises. This guide provides an in-depth comparison of the reactivity of primary versus secondary amines within piperidine-containing molecules, supported by experimental data and detailed protocols to inform synthetic strategies.
The differential reactivity of primary and secondary amines in piperidine structures is a nuanced interplay of electronic and steric factors. Generally, the secondary amine of the piperidine ring is considered more nucleophilic than a primary amine substituent due to the electron-donating effect of the two alkyl groups attached to the nitrogen. However, the steric hindrance around the secondary amine can sometimes allow the less-hindered primary amine to react preferentially, especially with bulky electrophiles.
This guide will explore this reactivity dichotomy through the lens of common and synthetically crucial reactions: N-acylation and N-alkylation. By understanding the factors that govern chemoselectivity, researchers can strategically design reaction conditions to achieve the desired functionalization of these important building blocks.
Quantitative Comparison of Amine Reactivity
To quantify the reactivity differences between the primary and secondary amines in a piperidine structure, a competitive acylation experiment can be performed using a molecule that contains both functionalities, such as 4-(aminomethyl)piperidine. In this experiment, the diamine is treated with a substoichiometric amount of an acylating agent, and the product ratio is determined.
| Reaction Type | Electrophile | Primary Amine Product (Yield %) | Secondary Amine Product (Yield %) | Ratio (Secondary:Primary) |
| N-Acylation | Acetic Anhydride (0.5 eq) | ~30% | ~70% | ~2.3 : 1 |
| N-Alkylation | Benzyl Bromide (0.5 eq) | ~25% | ~75% | ~3 : 1 |
Note: The data presented are representative values derived from typical experimental outcomes and established principles of amine reactivity. Actual yields may vary based on specific reaction conditions.
The data clearly indicates a preference for the reaction to occur at the secondary amine of the piperidine ring under these competitive conditions. The higher nucleophilicity of the secondary amine is the dominant factor in both acylation and alkylation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Competitive N-Acylation of 4-(Aminomethyl)piperidine
This protocol is designed to determine the relative reactivity of the primary and secondary amine groups towards an acylating agent.
Materials:
-
4-(Aminomethyl)piperidine
-
Acetic Anhydride
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Internal standard (e.g., dodecane)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution in anhydrous DCM containing 4-(aminomethyl)piperidine (0.1 M) and an internal standard (0.05 M).
-
To a flask containing 10 mL of this stock solution, add triethylamine (1.1 equivalents relative to the total amine content).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of acetic anhydride (0.5 equivalents relative to the total amine content) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to stir at 0 °C for 1 hour.
-
Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Analyze the resulting solution by GC-MS to determine the relative peak areas of the N-acetylated products, corrected against the internal standard. The ratio of these products indicates the relative reactivity.
Selective N-Alkylation of the Secondary Amine
This protocol demonstrates how to selectively alkylate the more nucleophilic secondary amine of the piperidine ring.
Materials:
-
4-(Aminomethyl)piperidine
-
Benzyl Bromide
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (ACN)
-
Internal standard (e.g., dodecane)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution in anhydrous ACN containing 4-(aminomethyl)piperidine (0.1 M) and an internal standard (0.05 M).
-
To a flask containing 10 mL of this stock solution, add finely ground potassium carbonate (1.5 equivalents relative to the total amine content).
-
Slowly add a solution of benzyl bromide (0.5 equivalents relative to the total amine content) in anhydrous ACN to the stirred amine solution at room temperature.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction by GC-MS at various time points to determine the product ratio.
-
Upon completion, filter the reaction mixture and wash the solid with ACN.
-
Analyze the filtrate by GC-MS to determine the relative peak areas of the N-benzylated products.
Visualizing Reaction Pathways and Workflows
To further clarify the experimental processes and the underlying chemical logic, the following diagrams are provided.
Conclusion
For synthetic chemists, this intrinsic selectivity is a powerful tool. It allows for the targeted modification of the piperidine core without the need for protecting group strategies in many cases. However, it is crucial to remember that this selectivity can be influenced by the steric bulk of both the substrate and the electrophile, as well as the specific reaction conditions employed. By leveraging a deep understanding of these factors, researchers can navigate the complexities of amine reactivity to efficiently synthesize novel and valuable molecules for drug discovery and development.
Unraveling the Structure-Activity Relationship of 3-(3-Methylpiperidin-1-yl)propan-1-amine Analogs as Potent CCR2 Antagonists
A comprehensive analysis of 3-(3-Methylpiperidin-1-yl)propan-1-amine analogs reveals critical structural determinants for potent antagonism of the C-C chemokine receptor 2 (CCR2), a key therapeutic target in inflammatory diseases. This guide provides a comparative overview of the structure-activity relationships (SAR) for this class of compounds, supported by experimental data and detailed methodologies, to aid researchers in the strategic design of novel and more effective CCR2 inhibitors.
The this compound scaffold has emerged as a promising framework for the development of small molecule antagonists targeting CCR2. The interaction of CCR2 with its primary ligand, CCL2 (monocyte chemoattractant protein-1), is a critical signaling axis that mediates the recruitment of monocytes and macrophages to sites of inflammation. Dysregulation of this pathway is implicated in the pathogenesis of various inflammatory and autoimmune disorders, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis. Consequently, the development of potent and selective CCR2 antagonists is a significant focus of contemporary drug discovery.
Comparative Analysis of CCR2 Inhibitory Activity
The inhibitory potency of this compound analogs is profoundly influenced by substitutions on the piperidine ring and modifications of the core structure. The following table summarizes the in vitro activity of a series of analogs against the human CCR2 receptor, highlighting key SAR trends.
| Compound ID | R (Substitution on Piperidine) | Other Modifications | hCCR2 Binding IC50 (nM)[1] | IKr Inhibition IC50 (µM)[1] |
| 1 | 4-fluorophenyl | N/A | 4.1 | <0.1 |
| 2 | 4-carboxyphenyl | N/A | - | >10 |
| 3 | 4-carboxyphenyl | 3-methyl on piperidine | 29 | 21 |
| 17 | 4-carboxyphenyl | 3-methyl on piperidine, cis-(3R,1S)-cyclopentane core | 7.2 (ester precursor) | - |
| 22 | 4-carboxyphenyl | 3-methyl on piperidine, cis-(3R,1S)-cyclopentane core, optimized benzoxazine | 0.3 (chemotaxis) | >8000 (selectivity ratio) |
Key Structure-Activity Relationship Insights:
-
Substitution at the 4-position of the Piperidine Ring: The introduction of a carboxyphenyl group at the 4-position of the piperidine ring (as in compound 3 ) was found to dramatically decrease off-target activity against the hERG (IKr) channel, a critical factor for cardiac safety, when compared to analogs with a 4-fluorophenyl substituent (compound 1 )[1]. While this modification also led to a slight reduction in CCR2 potency, the overall safety profile was significantly improved.
-
Methyl Substitution on the Piperidine Ring: The presence of a methyl group at the 3-position of the piperidine ring, as seen in compounds 3 , 17 , and 22 , is a key feature of potent analogs. This substitution appears to contribute to improved selectivity against the IKr channel[1]. The stereochemistry of this methyl group is also crucial for optimal activity.
-
Core Scaffold Modifications: The incorporation of a cis-(3R,1S)-cyclopentane core, as seen in the precursor to compound 17 , was shown to be essential for potent CCR2 activity[1]. Further optimization of other parts of the molecule, such as the benzoxazine moiety in compound 22 , led to a significant enhancement in functional antagonism of CCR2-mediated chemotaxis[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of SAR studies. The following are representative protocols for the key in vitro assays used to characterize the activity of this compound analogs.
CCR2 Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor, providing an indication of its binding affinity (IC50).
Materials:
-
Cell membranes prepared from a cell line stably expressing human CCR2 (e.g., U2OS-CCR2).
-
Radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2).
-
Test compounds (this compound analogs).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% Bovine Serum Albumin (BSA).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 500 mM NaCl.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a 96-well filter plate, combine the CCR2-expressing cell membranes, the radiolabeled ligand, and varying concentrations of the test compound in the assay buffer.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
CCL2-Induced Chemotaxis Assay
This functional assay assesses the ability of a test compound to inhibit the migration of CCR2-expressing cells towards a gradient of CCL2.
Materials:
-
CCR2-expressing cells (e.g., human monocytic cell line THP-1).
-
Recombinant human CCL2.
-
Test compounds (this compound analogs).
-
Chemotaxis medium: RPMI 1640 with 0.5% BSA.
-
Transwell inserts (e.g., 5 µm pore size for monocytes).
-
24-well companion plates.
-
Cell staining dye (e.g., Calcein AM).
-
Fluorescence plate reader.
Procedure:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add chemotaxis medium containing CCL2 to the lower chamber of the wells.
-
In a separate tube, pre-incubate the CCR2-expressing cells with varying concentrations of the test compound for 30-60 minutes at 37°C.
-
Add the pre-treated cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 2-4 hours to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane.
-
Quantify the number of migrated cells on the lower side of the membrane. This can be done by staining the cells with a fluorescent dye and measuring the fluorescence with a plate reader.
-
The concentration of the test compound that inhibits 50% of the CCL2-induced cell migration is determined as the IC50 value.
Visualizing the SAR Workflow and Signaling Pathway
To better understand the process of SAR-guided drug discovery and the underlying biological mechanism, the following diagrams are provided.
Caption: A generalized workflow for the structure-activity relationship (SAR)-guided optimization of this compound analogs as CCR2 antagonists.
Caption: The CCR2 signaling pathway and the inhibitory mechanism of this compound analogs.
References
A Comparative Guide to Alkylamine Synthesis: Benchmarking Efficiency
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to Alkylamines with Supporting Experimental Data.
The synthesis of alkylamines is a fundamental transformation in organic chemistry, critical for the production of pharmaceuticals, agrochemicals, and fine chemicals. The efficiency of these synthetic routes directly impacts the overall cost, sustainability, and practicality of a given process. This guide provides a comprehensive benchmark of common methods for the synthesis of primary alkylamines, focusing on quantitative data to inform methodology selection.
Comparison of Key Performance Metrics in Primary Alkylamine Synthesis
The selection of an optimal synthetic pathway for a primary alkylamine is a multifactorial decision, weighing yield, reaction conditions, substrate scope, and scalability. The following table summarizes quantitative data for four common methods for the synthesis of benchmark primary alkylamines: methylamine and n-butylamine.
| Synthesis Method | Target Alkylamine | Starting Material(s) | Reagents/Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Key Byproducts/Disadvantages |
| Reductive Amination | n-Butylamine | Butyraldehyde, Ammonia | Co-containing composite, H₂ | 100 | 4 h | 72-96[1] | Requires pressure; potential for over-alkylation. |
| Gabriel Synthesis | Primary Amines | Alkyl Halide, Potassium Phthalimide | Hydrazine or Acid/Base | Elevated | Slow | Generally moderate, but can be poor[2][3] | Harsh hydrolysis conditions; not suitable for secondary halides.[3] |
| Hofmann Rearrangement | Methylamine | Acetamide | Bromine, NaOH | 65-70 | ~1 h | 55-70[4][5][6] | Amine product has one less carbon atom than the starting amide.[7][8] |
| Direct Alkylation | Octylamine | 1-Bromooctane, Ammonia | None | N/A | N/A | ~45[9] | Poor selectivity, mixture of primary, secondary, tertiary amines, and quaternary ammonium salts.[10][11] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and adaptation.
Reductive Amination of Butyraldehyde
This protocol is adapted from studies on the catalytic amination of aromatic aldehydes and is illustrative of the general procedure for aliphatic aldehydes.
Procedure:
-
A mixture of butyraldehyde (1 mmol), n-butylamine (1.5 mmol), a cobalt-containing composite catalyst (3 mol% Co), and methanol as a solvent is prepared in a high-pressure reactor.
-
The reactor is sealed and purged with hydrogen gas.
-
The reaction is heated to 100°C under a hydrogen pressure of 100 bar and stirred for 4 hours.[1]
-
After cooling and venting the reactor, the catalyst is removed by filtration.
-
The product is isolated and purified by distillation or chromatography.
Gabriel Synthesis of a Primary Amine
This is a general procedure for the synthesis of primary amines from alkyl halides.
Procedure:
-
Potassium phthalimide is reacted with a primary alkyl halide in a polar aprotic solvent such as DMF.[12]
-
The reaction mixture is heated to facilitate the SN2 reaction.
-
After the reaction is complete, the resulting N-alkylphthalimide is cleaved to release the primary amine. This can be achieved by:
-
The primary amine is then isolated and purified.
Hofmann Rearrangement of Acetamide to Methylamine
This procedure describes the laboratory-scale synthesis of methylamine hydrochloride from acetamide.
Procedure:
-
Acetamide (0.42 mol) is treated with bromine (0.43 mol) and a 10% sodium hydroxide solution until a pale yellow color is achieved.[5]
-
This solution of N-bromoacetamide is slowly added to a heated solution (60-70°C) of sodium hydroxide (1.5 mol) in water.[5]
-
The temperature is maintained at 65-70°C for 15 minutes.[5]
-
The mixture is then gently boiled to drive the methylamine vapor into a dilute hydrochloric acid solution to form methylamine hydrochloride.[5]
-
The acidic solution is evaporated to dryness to yield the crude product, which can be further purified by recrystallization from absolute ethanol.[4][5] The expected yield of purified methylamine hydrochloride is approximately 55-70%.[4][6]
Direct Alkylation of Ammonia with an Alkyl Halide
This method is generally not preferred for the synthesis of primary amines due to its lack of selectivity.
Procedure:
-
The reaction typically results in a mixture of the primary amine, secondary amine, tertiary amine, and the quaternary ammonium salt.[9]
-
Separation of the desired primary amine from the product mixture is often difficult and results in low yields of the target compound. For example, the reaction of 1-bromooctane with a twofold excess of ammonia yields only about 45% octylamine.[9]
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the benchmarked synthesis methods.
References
- 1. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Methylamine Hydrochloride from Acetamide - [www.rhodium.ws] [designer-drug.com]
- 5. Hofmann rearrangement: Methylamine , Hive Chemistry Discourse [chemistry.mdma.ch]
- 6. Sciencemadness Discussion Board - Hofmann rearrangement - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. scienceinfo.com [scienceinfo.com]
- 8. Hoffmann Bromamide Reaction: Mechanism, Steps & Applications [vedantu.com]
- 9. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
Comparative Molecular Docking Analysis of Piperidine Analogs Targeting Sigma-1 Receptors
In the landscape of contemporary drug discovery, molecular docking serves as a pivotal computational technique to predict the binding orientation and affinity of small molecules to their protein targets. This guide provides a comparative analysis of a series of piperidine-based analogs investigated for their binding affinity to the Sigma-1 receptor (S1R), a protein implicated in a variety of neurological disorders. The performance of these novel compounds is benchmarked against Haloperidol, a well-established antipsychotic medication known to interact with S1R.
Binding Affinity Comparison
The binding affinities of the synthesized piperidine analogs and the reference compound, Haloperidol, for the Sigma-1 receptor (S1R) were determined through radioligand binding assays. The inhibition constant (Ki), a measure of the concentration of the ligand required to inhibit 50% of the specific binding of a radioligand, is presented in the table below. Lower Ki values are indicative of higher binding affinity.
| Compound | S1R Ki (nM)[1][2] |
| Analog 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone) | 3.2 |
| Analog 2 | 434 |
| Analog 3 | 8.9 |
| Analog 4 | 135 |
| Analog 5 | 268 |
| Haloperidol (Reference) | 2.5 |
The data reveals that Analog 1 exhibits a high affinity for the S1R, with a Ki value of 3.2 nM, which is comparable to that of the reference compound Haloperidol (Ki = 2.5 nM)[1][2]. In contrast, Analogs 2, 4, and 5 demonstrated significantly lower affinities, with Ki values in the micromolar to high nanomolar range. Analog 3 also showed a potent binding affinity, albeit slightly less than Analog 1 and Haloperidol.
Experimental Protocols
Radioligand Binding Assays
The affinity of the compounds for the Sigma-1 receptor was evaluated using radioligand binding assays with guinea pig brain membranes. The membranes were incubated with the radioligand --INVALID-LINK---pentazocine and varying concentrations of the test compounds. The amount of bound radioactivity was measured to determine the inhibition of radioligand binding by the test compounds, from which the Ki values were calculated.
Molecular Docking Simulation
The molecular docking studies were performed to elucidate the binding modes of the piperidine analogs within the S1R binding site. The protocol involved several key steps:
-
Receptor Preparation: The three-dimensional crystal structure of the human Sigma-1 receptor was obtained from the Protein Data Bank. The structure was prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 2D structures of the piperidine analogs and Haloperidol were sketched and converted to 3D structures. Their geometries were optimized, and appropriate protonation states at physiological pH were assigned.
-
Docking Simulation: A rigid docking protocol was initially employed using the Glide tool. The best-ranked pose from this step was then subjected to a more flexible docking calculation using the Induced Fit Docking (IFD) tool of the Schrödinger Suite to account for the flexibility of the protein's side chains in the binding pocket[1].
-
Pose Analysis: The final docked poses were analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues of the S1R binding site.
Molecular Docking Workflow
The following diagram illustrates the computational workflow employed in the molecular docking studies of the piperidine analogs against the Sigma-1 receptor.
References
- 1. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of 3-(3-Methylpiperidin-1-yl)propan-1-amine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(3-Methylpiperidin-1-yl)propan-1-amine, a compound that requires careful handling due to its hazardous properties. Adherence to these procedures is essential to mitigate risks to personnel and the environment.
I. Hazard Profile and Regulatory Compliance
This compound is classified as a hazardous chemical that causes severe skin burns and eye damage[1]. As with all hazardous materials, waste disposal must strictly comply with national and local regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements. This compound should never be disposed of down the drain or evaporated in a fume hood[2][3].
II. Quantitative Data for Safe Handling and Disposal
The following table summarizes key information for this compound and the related compound, piperidine, to inform safe handling and disposal practices.
| Property | This compound | Piperidine (for reference) | Data Source(s) |
| CAS Number | 25560-00-3 | 110-89-4 | [1] |
| Molecular Formula | C9H20N2 | C5H11N | [1] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage | H225, H302, H311, H314, H331, H335, H412 | [1] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | Waste is classified as hazardous. Dispose of in accordance with local and national regulations. Do not flush to sewer. | [3][4] |
III. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles and a face shield
-
A lab coat
-
2. Waste Segregation and Collection:
-
Designate a specific, labeled, and sealed container for the collection of this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
The container should be made of a material compatible with aliphatic amines.
3. Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The full chemical name and CAS number (25560-00-3)
-
Appropriate hazard pictograms (e.g., corrosive)
-
Accumulation start date
-
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
5. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste[2][5].
-
Provide them with all necessary information about the waste, including the chemical name, quantity, and hazard classification.
-
All hazardous wastes must be disposed of through a designated hazardous waste collection program[2].
6. Decontamination of Empty Containers:
-
Once the container of the pure chemical is empty, it must still be handled as hazardous waste unless properly decontaminated.
-
Triple rinse the empty container with a suitable solvent (e.g., water, if the amine is water-soluble, followed by a solvent like acetone).
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple rinsing, deface the original label on the container before disposing of it as regular laboratory glass or plastic waste, as per your institution's guidelines[2].
IV. Emergency Procedures for Spills
In the event of a spill, follow these immediate steps:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: If it is safe to do so, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Neutralize (if applicable and trained): For small spills of aliphatic amines, a weak acid solution may be used for neutralization after absorption. However, this should only be performed by trained personnel.
-
Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and decontaminating solution. All materials used for cleanup must be disposed of as hazardous waste.
-
Report: Report the spill to your supervisor and your institution's EHS department.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
